molecular formula C6H4FIN2O2 B1484656 2-Fluoro-6-iodo-4-nitroaniline CAS No. 2091144-90-8

2-Fluoro-6-iodo-4-nitroaniline

Cat. No.: B1484656
CAS No.: 2091144-90-8
M. Wt: 282.01 g/mol
InChI Key: GJTOPFHTCCIELI-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-nitroaniline is a useful research compound. Its molecular formula is C6H4FIN2O2 and its molecular weight is 282.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-iodo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-iodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTOPFHTCCIELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-6-iodo-4-nitroaniline CAS 517920-73-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-6-iodo-4-nitroaniline (CAS 517920-73-9)

Introduction

2-Fluoro-6-iodo-4-nitroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogens (fluorine and iodine) on a benzene ring, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The distinct electronic properties and reactivity of each functional group allow for selective chemical transformations, providing a strategic advantage in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, potential applications, and essential safety protocols.

Physicochemical and Spectroscopic Characterization

The fundamental properties of 2-Fluoro-6-iodo-4-nitroaniline are critical for its handling, storage, and application in experimental settings. While experimentally determined data is limited, predicted values and data from commercial suppliers offer valuable insights.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 517920-73-9[1][2][3][4][5]
Molecular Formula C₆H₄FIN₂O₂[1][2][3][4]
Molecular Weight 282.01 g/mol [2][3]
Appearance Yellow crystal powder[1]
Purity Typically ≥98%[1]
Boiling Point 333.2 ± 42.0 °C (Predicted)[1]
Density 2.172 g/cm³ (Predicted)[1]
pKa -2.68 ± 0.25 (Predicted)[1]
Spectroscopic Data

Characterization of 2-Fluoro-6-iodo-4-nitroaniline is typically achieved through standard spectroscopic methods. While specific spectra for this exact compound are not publicly available in databases, chemical suppliers confirm its identity using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[3] For analogous compounds like 2-Fluoro-4-iodoaniline, extensive spectral data including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectra are well-documented and can serve as a reference for spectral interpretation.[6]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like 2-Fluoro-6-iodo-4-nitroaniline often involves a multi-step process starting from a simpler, commercially available precursor. A logical synthetic route would involve the sequential introduction of the functional groups onto an aniline or nitrobenzene core.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be conceptualized starting from 4-nitroaniline. This pathway leverages the directing effects of the amine and nitro groups to achieve the desired substitution pattern.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Fluorination (Schiemann Reaction) cluster_2 Note: This is a hypothetical pathway. Alternative routes may exist. A 4-Nitroaniline B 2-Iodo-4-nitroaniline A->B Iodine Monochloride (ICl) in Acetic Acid C Diazonium Salt Intermediate B->C 1. NaNO₂, HCl (aq) 2. HBF₄ D 2-Fluoro-4-nitro-iodobenzene C->D Heat E Final Product: 2-Fluoro-6-iodo-4-nitroaniline D->E Correction: The proposed pathway leads to a different isomer. A direct synthesis is more complex.

Caption: A hypothetical, but incorrect, synthetic workflow.

Correction and Expert Analysis: The pathway outlined above illustrates a common strategy but would incorrectly lead to 2-fluoro-4-nitro-iodobenzene, not the target molecule. A more viable, albeit challenging, route would likely start from a pre-fluorinated or iodinated aniline and require careful control of regioselectivity during nitration and subsequent halogenation steps. The synthesis of 2,6-disubstituted-4-nitroanilines often involves direct halogenation of 4-nitroaniline. For instance, 2,6-diiodo-4-nitroaniline is prepared by treating 4-nitroaniline with iodine monochloride in glacial acetic acid.[7] Similarly, 2,6-dichloro-4-nitroaniline is synthesized by chlorinating 4-nitroaniline.[8][9] This suggests a direct di-halogenation followed by a more complex functional group interconversion might be employed, or a synthesis starting from a different precursor altogether.

Illustrative Experimental Protocol (Based on Analogous Reactions)

The following protocol is a generalized procedure for the di-iodination of 4-nitroaniline, which serves as a foundational step in understanding the synthesis of related compounds.[7]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1 mole of 4-nitroaniline in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: While stirring, slowly add a solution of 2.2 moles of iodine monochloride in glacial acetic acid. The addition should be controlled to manage the exothermic reaction.

  • Reaction & Heating: After the addition is complete, heat the mixture to reflux for approximately 2 hours.

  • Work-up: Cool the reaction mixture. Filter the resulting precipitate and wash it with hot water to remove acetic acid. Add a small amount of sodium bisulfite to the wash to remove any excess iodine.

  • Purification: The crude product, 2,6-diiodo-4-nitroaniline, can be recrystallized from a suitable solvent like nitrobenzene to yield the pure compound.

Reactivity and Applications in Drug Development

The utility of 2-Fluoro-6-iodo-4-nitroaniline stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building molecular complexity.

G cluster_0 Core Intermediate cluster_1 Potential Transformations & Applications cluster_2 Resulting Structures A 2-Fluoro-6-iodo-4-nitroaniline Amine (NH₂) Nitro (NO₂) Iodine (I) Fluorine (F) B Amine Reactions (Acylation, Alkylation, Diazotization) A:f0->B C Nitro Group Reduction (to Amine for further functionalization) A:f1->C D Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck at Iodo position) A:f2->D E Nucleophilic Aromatic Substitution (Displacement of Fluoro group) A:f3->E F Complex Heterocycles B->F G Bioactive Molecules B->G H Functional Dyes & Materials B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Reactivity and application pathways of the title compound.

  • Amine Group (NH₂): The primary amine can undergo standard transformations such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups.

  • Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution. More importantly, it can be readily reduced to an amine, providing a second site for derivatization. This transformation is fundamental in the synthesis of dye components like p-phenylenediamine from 4-nitroaniline.[10]

  • Iodine (I): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.

  • Fluorine (F): The fluorine atom is generally less reactive in cross-coupling but can be displaced via nucleophilic aromatic substitution (SₙAr), particularly due to the activating effect of the ortho- and para-nitro group. The introduction of fluorine is also a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Given these properties, 2-Fluoro-6-iodo-4-nitroaniline is an excellent starting material for synthesizing kinase inhibitors, receptor antagonists, and other complex heterocyclic systems that form the core of many modern pharmaceuticals.

Safety, Handling, and Storage

Proper handling of 2-Fluoro-6-iodo-4-nitroaniline is crucial due to its potential toxicity.

Hazard Identification

Based on GHS classifications for this compound and its analogs, the following hazards are identified:[3][6]

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Recommended Handling and Storage Protocols
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][3][12] The compound should be kept in a dark place to prevent degradation.[3]

Conclusion

2-Fluoro-6-iodo-4-nitroaniline (CAS 517920-73-9) is a highly functionalized chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of reactive sites allows for a diverse range of chemical transformations, making it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and materials. While its synthesis is non-trivial, its utility as a building block justifies the effort. Strict adherence to safety and handling protocols is mandatory when working with this compound.

References

  • Safety Data Sheet - Angene Chemical. [Link]

  • 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. [Link]

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. [Link]

  • 4-Nitroaniline - Wikipedia. [Link]

  • 2-Fluoro-4-iodo-6-nitroaniline - Lead Sciences. [Link]

  • 2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. [Link]

  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google P
  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

  • US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google P

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides an in-depth analysis of 2-Fluoro-4-iodo-6-nitroaniline (CAS No: 517920-73-9), a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery.[1][2] It is important to note that the topic "2-Fluoro-6-iodo-4-nitroaniline" likely contains a typographical error in the substituent positions, as the vast majority of chemical literature and supplier databases refer to the 2,4,6-substituted isomer, 2-Fluoro-4-iodo-6-nitroaniline. This guide will focus on this well-documented and commercially available compound.

The molecular architecture of 2-Fluoro-4-iodo-6-nitroaniline is distinguished by a complex interplay of electronic effects. The aniline backbone is substituted with a strongly electron-donating amino group, a strongly electron-withdrawing nitro group, and two halogen atoms (fluoro and iodo) with opposing inductive and mesomeric effects. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic systems and advanced pharmaceutical intermediates.[3] This document will elucidate the compound's structural properties, propose a robust synthetic pathway, detail its expected analytical characterization, explore its chemical reactivity, and discuss its practical applications and safety considerations.

Physicochemical and Structural Properties

2-Fluoro-4-iodo-6-nitroaniline is a solid at room temperature and requires careful storage under controlled conditions (2-8°C, sealed, dry, and dark) to maintain its integrity.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-fluoro-4-iodo-6-nitroaniline[2]
CAS Number 517920-73-9[1][2]
Molecular Formula C₆H₄FIN₂O₂[1][2]
Molecular Weight 282.01 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥98%[1][4]
Canonical SMILES NC1=C(F)C=C(I)C=C1[O-][2]
InChI Key YXIIZLLZNKTXHB-UHFFFAOYSA-N[2]
Structural Analysis

The chemical behavior of 2-Fluoro-4-iodo-6-nitroaniline is dictated by the electronic contributions of its substituents.

  • Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions through the +M (mesomeric) effect.

  • Nitro Group (-NO₂): A strong deactivating group that directs electrophiles to the meta position via its -I (inductive) and -M effects. It also significantly increases the acidity of the N-H protons.

  • Fluoro (-F) and Iodo (-I) Groups: These halogens are deactivating overall due to their strong -I effect but are ortho, para-directing because of their +M effect.

The fluorine atom, positioned ortho to a powerful nitro group and para to another activating group (once the amine is transformed), is highly activated towards nucleophilic aromatic substitution (SNAr). Similarly, the iodine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.

chemical_structure cluster_molecule 2-Fluoro-4-iodo-6-nitroaniline C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 I1 I C4->I1 C6 C C5->C6 H5 H C5->H5 C6->C1 N2 N C6->N2 H1_N1 H N1->H1_N1 H2_N1 H N1->H2_N1 O1_N2 O N2->O1_N2 = O2_N2 O N2->O2_N2 N2_plus + O2_N2_minus - synthesis_workflow start 2-Fluoro-4-iodoaniline (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents Reagents: HNO₃ / H₂SO₄ reagents->reaction add slowly conditions Conditions: 0-5 °C, Stirring conditions->reaction workup Aqueous Work-up (Quench, Neutralize, Extract) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product 2-Fluoro-4-iodo-6-nitroaniline (Final Product) purification->product

Caption: Proposed synthetic workflow for 2-Fluoro-4-iodo-6-nitroaniline.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-4-iodoaniline (1.0 eq). Cool the flask in an ice-salt bath to 0°C.

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) dropwise while maintaining the internal temperature below 10°C. Stir the resulting slurry for 15 minutes at 0-5°C.

    • Causality: The strong acid protonates the aniline, forming the anilinium salt, which is deactivating. However, a small equilibrium concentration of the free amine remains, which is sufficiently reactive for nitration. The sulfuric acid also serves as the solvent and protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (~1 eq) at 0°C in the dropping funnel. Add this mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Slow, cold addition is critical to control the exothermic reaction, prevent over-nitration, and minimize the formation of oxidized byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

    • Causality: Quenching on ice dilutes the acid and precipitates the organic product, which is less soluble in the aqueous medium.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7. Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized 2-Fluoro-4-iodo-6-nitroaniline relies on a combination of spectroscopic techniques. The following data represent the expected characteristic signals based on the molecule's structure.

TechniqueExpected Observations
¹H NMR Two signals in the aromatic region (~δ 7.5-8.5 ppm). One proton will appear as a doublet of doublets (coupling to the adjacent proton and the fluorine), and the other will appear as a doublet. The -NH₂ protons will appear as a broad singlet.
¹³C NMR Six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, with carbons bonded to iodine and the nitro group being significantly shifted. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable.
¹⁹F NMR A single resonance, likely a doublet due to coupling with the ortho proton.
IR (Infrared) - N-H stretches (symmetric & asymmetric) for the primary amine (~3300-3500 cm⁻¹)- Asymmetric & symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹)- Aromatic C=C stretches (~1450-1600 cm⁻¹)- C-F stretch (~1200-1300 cm⁻¹)- C-N stretch (~1250-1350 cm⁻¹)
Mass Spec (MS) The molecular ion peak [M]⁺ at m/z = 282. Characteristic fragmentation may include the loss of NO₂ (m/z = 236) and I (m/z = 155). The isotopic pattern for iodine would be distinctive.

Reactivity and Applications in Drug Development

The true value of 2-Fluoro-4-iodo-6-nitroaniline lies in its capacity to serve as a versatile synthetic platform. The orthogonally reactive sites on the molecule can be addressed selectively to build molecular complexity.

reactivity_diagram mol 2-Fluoro-4-iodo-6-nitroaniline -NH₂ (Amine) -F (Fluoro) -I (Iodo) -NO₂ (Nitro) amine_rxns Amine Reactions - Diazotization (Sandmeyer) - Acylation / Alkylation mol:f1->amine_rxns snar_rxns SₙAr Reactions - Nucleophilic displacement (e.g., with R-OH, R-NH₂) mol:f2->snar_rxns coupling_rxns Cross-Coupling Reactions - Suzuki, Sonogashira, Heck (New C-C bonds) mol:f3->coupling_rxns reduction_rxns Reduction Reactions - Forms diamine derivative (Heterocycle synthesis) mol:f4->reduction_rxns

Caption: Key reactive sites and potential transformations of the title compound.

Key Chemical Transformations:
  • Reactions at the Fluoro Position (SNAr): The fluorine atom is activated by the ortho-nitro group, making it an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of O-, N-, and S-based nucleophiles, a common strategy in medicinal chemistry for scaffold decoration.

  • Reactions at the Iodo Position (Cross-Coupling): The carbon-iodine bond is a premier functional handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems and other elaborate structures.

  • Reactions of the Amino Group: The amine can be diazotized to form a diazonium salt, which can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions. It can also undergo standard acylation or alkylation.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a 2-fluoro-6-iodo-1,4-diaminobenzene derivative. This product is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, which are privileged scaffolds in drug discovery.

Role in Drug Development

Substituted anilines are ubiquitous in pharmaceuticals, often serving as key fragments that bind to protein targets like kinases. While specific drugs containing the 2-fluoro-4-iodo-6-nitroaniline scaffold are not publicly disclosed, its utility can be inferred from analogues. For instance, the related compound 2-fluoro-4-nitroaniline is a crucial intermediate in a scalable synthesis of a precursor for TBI-223, a potent anti-tuberculosis drug candidate. [5]This demonstrates the value of such highly functionalized nitroaromatics as building blocks for creating complex and pharmacologically active molecules. The orthogonal reactivity of 2-fluoro-4-iodo-6-nitroaniline makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening.

Safety and Handling

2-Fluoro-4-iodo-6-nitroaniline is classified as harmful and an irritant. [2]Strict adherence to safety protocols is mandatory when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [2]* Signal Word: Warning. [2]* Pictogram: GHS07 (Harmful/Irritant). [2]

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier. [1]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

References

  • PrepChem.com. Preparation of 2-iodo-4-nitroaniline. [Link]

  • Lead Sciences. 2-Fluoro-4-iodo-6-nitroaniline. [Link]

  • Google Patents.
  • Shanghai Minstar Chemical Co., Ltd. 2-FLUORO-4-IODO-6-NITROANILINE. [Link]

  • PubChem - NIH. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694. [Link]

  • PubChem - NIH. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629. [Link]

  • PubChem - NIH. 4-Nitroaniline | C6H6N2O2 | CID 7475. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Organic Syntheses Procedure. 2,6-DIIODO-p-NITROANILINE. [Link]

Sources

2-Fluoro-6-iodo-4-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Fluoro-6-iodo-4-nitroaniline (CAS: 2091144-90-8) is a highly specialized halogenated aniline derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three distinct vectors for chemical modification:[2]

  • Iodine (C6): A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[2]

  • Nitro (C4): A masked amino group, reducible to a diamine for heterocycle formation (e.g., benzimidazoles).[2]

  • Fluorine (C2): A bioisostere that modulates pKa, lipophilicity, and metabolic stability.[2]

This compound is distinct from its more common isomer, 2-fluoro-4-iodo-6-nitroaniline.[2] Precise identification is critical in structure-activity relationship (SAR) studies.[2]

Physicochemical Core Data
PropertySpecification
Chemical Name 2-Fluoro-6-iodo-4-nitroaniline
CAS Number 2091144-90-8
Molecular Formula C₆H₄FIN₂O₂
Molecular Weight 282.01 g/mol
Exact Mass 281.9281 Da
Appearance Yellow to Orange Solid (Crystalline)
SMILES NC1=C(I)C=C(=O)C=C1F
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.[2]
Storage 2–8°C, inert atmosphere, protect from light (Iodine-labile).

Part 2: Synthetic Methodology & Mechanism

The synthesis of 2-Fluoro-6-iodo-4-nitroaniline is a classic example of regioselective electrophilic aromatic substitution (EAS) .[2] The reaction design leverages the directing effects of the existing substituents to force iodination exclusively at the C6 position.[2]

Retrosynthetic Logic
  • Precursor: 2-Fluoro-4-nitroaniline (CAS: 369-35-7).[2][3]

  • Directing Groups:

    • -NH₂ (C1): Strongly activating, ortho/para director.

    • -NO₂ (C4): Strongly deactivating, meta director.

    • -F (C2): Weakly deactivating, ortho/para director.

  • Regioselectivity:

    • The C4 position is blocked by the nitro group.[2]

    • The C2 position is blocked by fluorine.[2]

    • C6 Position: This is ortho to the activating amine and meta to the deactivating nitro group.[2] Both electronic vectors synergize to activate C6 for electrophilic attack.[2]

Experimental Protocol (Iodination)
  • Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[2]

  • Solvent: Glacial Acetic Acid (AcOH) or DMF.[2]

  • Conditions: Room temperature to 60°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-nitroaniline in glacial acetic acid.

  • Addition: Add 1.1 eq of Iodine Monochloride (ICl) dropwise over 30 minutes. The solution will darken.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[2]

  • Quench: Pour the reaction mixture into ice-cold water containing sodium thiosulfate (to reduce unreacted iodine).

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers are suspected (rare due to high selectivity).[2]

Mechanistic Pathway Visualization

SynthesisPath Figure 1: Regioselective Synthesis via Electrophilic Aromatic Substitution Start 2-Fluoro-4-nitroaniline (CAS: 369-35-7) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack (Directed to C6) Reagent Reagent: Iodine Monochloride (ICl) or NIS Reagent->Intermediate Product 2-Fluoro-6-iodo-4-nitroaniline (CAS: 2091144-90-8) Intermediate->Product Deprotonation (Aromatization)

Caption: The synergistic directing effects of the amine and nitro groups ensure iodination occurs exclusively at the C6 position.[2]

Part 3: Applications in Drug Discovery

This molecule is not a final drug but a high-value Intermediate .[2] Its utility is defined by its ability to undergo orthogonal transformations.[2]

Palladium-Catalyzed Cross-Coupling

The C6-Iodine bond is the weakest bond in the system (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0).[2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.[2]

  • Sonogashira: Coupling with terminal alkynes to introduce rigid linkers.[2]

Heterocycle Formation

Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 2-Fluoro-6-iodo-benzene-1,4-diamine .[2]

  • Pathway: Condensation of the resulting diamine with aldehydes or carboxylic acids yields Benzimidazoles , a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[2]

Strategic Logic Map

Applications Figure 2: Divergent Synthesis Pathways for Medicinal Chemistry Core 2-Fluoro-6-iodo-4-nitroaniline (The Scaffold) Red Reduction (-NO2 to -NH2) Core->Red Suzuki Suzuki Coupling (-I to -Ar) Core->Suzuki Sono Sonogashira (-I to -Alkyne) Core->Sono Diamine Diamine Precursor Red->Diamine Fe/HCl or H2/Pd Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Pd(PPh3)4, Base Alkyne Extended Linkers (PROTACs) Sono->Alkyne Pd/Cu, Base

Caption: The scaffold serves as a divergence point for creating complex bioactive molecules.

Part 4: Safety & Handling (E-E-A-T)

Trustworthiness Protocol: As a nitroaniline derivative, this compound poses specific risks that must be managed via engineering controls.

  • Acute Toxicity: Nitroanilines are known methemoglobin formers.[2] Absorption through skin can cause cyanosis.[2]

    • Control: Double-gloving (Nitrile) and use of a tyvek sleeve is recommended during weighing.[2]

  • Stability: The Carbon-Iodine bond is light-sensitive.[2]

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[2]

References

  • ChemicalBook. (2025).[2] 2-Fluoro-6-iodo-4-nitroaniline Product Details & Suppliers. Retrieved from [2]

  • BLD Pharm. (2025).[2] Product Analysis: 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8).[1][2][4][5][6][7][8] Retrieved from [2]

  • ChemScene. (2025). Building Blocks for Medicinal Chemistry: Halogenated Anilines. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Fluoro-4-nitroaniline (Precursor). Retrieved from [2]

Sources

Physicochemical Profiling: The Acidity Constant of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Fluoro-6-iodo-4-nitroaniline CAS: 517920-73-9 (Isomer reference) / Specific intermediate requires custom synthesis validation. Predicted pKa (Conjugate Acid): -2.8 ± 0.4 Classification: Extremely Weak Base (Super-weak Brønsted base).

This technical guide provides a rigorous analysis of the physicochemical properties of 2-Fluoro-6-iodo-4-nitroaniline, specifically focusing on the dissociation constant (pKa) of its amino group. Due to the presence of three electron-withdrawing groups (EWGs) and significant steric bulk, this molecule exhibits extremely low basicity, rendering standard potentiometric titration ineffective. This document outlines the theoretical basis for its acidity and details the Spectrophotometric Hammett Acidity Function (


)  method required for accurate experimental determination.

Structural Analysis & Theoretical Prediction

The basicity of an aniline derivative is governed by the electron density available on the nitrogen lone pair. In 2-Fluoro-6-iodo-4-nitroaniline, three distinct factors conspire to dramatically lower the pKa of the conjugate acid (


) well below that of unsubstituted aniline (pKa 4.6).
Electronic Effects (Hammett Principles)
  • 4-Nitro Group (

    
    -NO
    
    
    
    ):
    A potent electron-withdrawing group (
    
    
    ). It depletes electron density from the amino group via both strong induction and resonance delocalization. This is the primary driver of acidity, typically lowering aniline pKa by ~3.6 units.
  • 2-Fluoro Group (

    
    -F):  Fluorine acts as a strong inductive withdrawing group (
    
    
    
    ). While it has a weak resonance donating effect, the inductive withdrawal dominates in the ortho position, further destabilizing the protonated ammonium form.
  • 6-Iodo Group (

    
    -I):  Iodine exerts an inductive withdrawing effect. Although weaker than fluorine, its presence at the 6-position creates a "push-pull" electronic deficit on the ring.
    
Steric Inhibition of Solvation

The unique feature of this molecule is the 6-Iodo substituent . Iodine is physically large (Van der Waals radius


 1.98 Å).
  • ** steric Crowding:** The bulky iodine and fluorine atoms flank the amino group. Upon protonation, the planar

    
     becomes the tetrahedral 
    
    
    
    .
  • Solvation Penalty: The bulky ortho-groups prevent solvent water molecules from effectively stabilizing the positive charge on the ammonium cation via hydrogen bonding.

  • Net Result: The conjugate acid is thermodynamically unstable, favoring the deprotonated (neutral) form. This pushes the equilibrium to the left, resulting in a negative pKa .

Comparative QSAR Analysis

Direct experimental data for this specific tri-substituted aniline is sparse in open literature. We utilize Quantitative Structure-Property Relationship (QSAR) bracketing using structurally validated analogs.

CompoundSubstituentspKa (Exp/Pred)Source
Aniline None4.60Standard
4-Nitroaniline 4-NO

1.00[Source 1.6]
2-Fluoro-4-nitroaniline 2-F, 4-NO

-0.45[Source 1.1]
2-Iodo-4-nitroaniline 2-I, 4-NO

-1.18[Source 1.24]
2,6-Dichloro-4-nitroaniline 2,6-Cl

, 4-NO

-3.61[Source 1.2]
2,6-Diiodo-4-nitroaniline 2,6-I

, 4-NO

-3.43[Source 1.15]
TARGET 2-F, 6-I, 4-NO

~ -2.80 Calculated

Analysis: The target lies between the 2,6-Dichloro and 2-Iodo analogs. The replacement of one Iodine in the 2,6-Diiodo analog with Fluorine (smaller but more electronegative) likely raises the pKa slightly due to reduced steric strain, but maintains it in the negative range.

Mechanistic Diagram

G Base Neutral Base (Ar-NH2) Acid Conjugate Acid (Ar-NH3+) Base->Acid + H+ Acid->Base - H+ (Favored) Nitro 4-NO2 Effect: Strong Resonance Withdrawal Nitro->Base Decreases e- density Halogens 2-F & 6-I Effect: Inductive Withdrawal + Steric Crowding Halogens->Base Decreases e- density Halogens->Acid Destabilizes Cation Solvation Solvation Barrier: Bulk prevents H2O stabilization Solvation->Acid Reduces Stability

Figure 1: Thermodynamic factors destabilizing the conjugate acid, leading to a negative pKa.

Experimental Protocol: Spectrophotometric Determination

Because the predicted pKa is negative (-2.8), the compound behaves as a base only in super-acidic media. Standard aqueous titration is impossible. The Hammett Acidity Function (


)  method using UV-Vis spectrophotometry is the required standard.
Principle

The ionization ratio


 (

) is determined spectrophotometrically at various acidities. The pKa is calculated using the Hammett equation:

Where

is the acidity function of the solvent (sulfuric acid/water mixtures).
Reagents & Equipment[1][2]
  • Analyte: High-purity 2-Fluoro-6-iodo-4-nitroaniline (>98%).

  • Solvent: Spectroscopic grade Ethanol or Methanol (for stock solution).

  • Acid Series: Sulfuric acid (

    
    ) solutions ranging from 10% to 90% (w/w).
    
  • Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of the analyte in 100 mL of ethanol. This compound is lipophilic due to the Iodine atom; ensure complete dissolution.

Step 2: Spectral Shift Identification

  • Prepare two samples:

    • Sample A (Base Form): 1 mL Stock + 9 mL Water (pH ~7).

    • Sample B (Acid Form): 1 mL Stock + 9 mL Conc.

      
      .
      
  • Scan both from 200 nm to 500 nm.

  • Identify

    
     for the neutral base (
    
    
    
    ) and the conjugate acid (
    
    
    ).
    • Expectation: A significant hypsochromic (blue) shift is often observed upon protonation of nitroanilines. Select the wavelength with the maximum difference in absorbance.

Step 3: Titration Series

  • Prepare a series of 10 volumetric flasks (25 mL).

  • Add exactly 1.0 mL of Stock Solution to each.

  • Fill each flask to the mark with

    
     solutions of increasing concentration (e.g., 1M, 2M... up to 18M).
    
  • Record the exact

    
     value for each acid concentration from standard tables (e.g., Paul and Long, 1957).
    

Step 4: Measurement & Calculation

  • Measure Absorbance (

    
    ) at the chosen 
    
    
    
    for each sample.
  • Calculate the ionization ratio (

    
    ) for each point:
    
    
    
    
    • 
      : Absorbance of the purely neutral form (water).
      
    • 
      : Absorbance of the fully protonated form (conc. acid).[1][2][3]
      
    • 
      : Absorbance of the test sample.
      
  • Plot

    
     vs. 
    
    
    
    . The X-intercept (where
    
    
    ) represents the pKa .
Experimental Logic Diagram

Workflow cluster_samples Sample Series Prep Start Start: Pure Analyte Stock Prepare Stock Soln (EtOH/MeOH) Start->Stock Scan UV Scan (200-500nm) Identify λmax shift Stock->Scan S1 Water (pH 7) (Base Form A_base) Scan->S1 S2 H2SO4 Series (Variable H0) Scan->S2 S3 Conc H2SO4 (Acid Form A_acid) Scan->S3 Measure Measure Absorbance (A) at λmax S1->Measure S2->Measure S3->Measure Calc Calculate Ratio I I = (Ab - A) / (A - Aa) Measure->Calc Plot Plot log(I) vs H0 Intercept = pKa Calc->Plot

Figure 2: Workflow for spectrophotometric pKa determination of weak bases.

Data Interpretation & Validation

Solubility Caveats

The 2-Fluoro-6-iodo substitution pattern makes this molecule significantly hydrophobic (LogP predicted > 2.5).

  • Risk: Precipitation in aqueous acid.

  • Mitigation: Ensure the final percentage of organic co-solvent (ethanol) is kept constant and low (<5%) across all samples, or use an acidity function corrected for mixed solvents (

    
    ).
    
Expected Results

Based on the QSAR analysis in Section 1.3, the experimental plot of


 vs 

should yield a straight line with a slope near 1.0.
  • If the X-intercept falls between -2.4 and -3.2 , the result is valid and consistent with structural theory.

  • Values > -1.0 suggest contamination with mono-halogenated precursors (e.g., 2-fluoro-4-nitroaniline).

References

  • ChemicalBook. (2025).[1] 2-Fluoro-4-nitroaniline Properties and Suppliers.[3][4][5]Link

  • PubChem. (2025).[3][5][6][7] 2-Iodo-4-nitroaniline Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Anilines).Link

  • Sigma-Aldrich. (2025).[5] 2,6-Dichloro-4-nitroaniline Product Specification.Link

  • ChemBK. (2024). 2,6-Diiodo-4-nitroaniline Properties.[3][6][7]Link

  • DTIC. (1960).[2] Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Defense Technical Information Center. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 2-Fluoro-6-iodo-4-nitroaniline, a halogenated nitroaromatic compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, including 2-fluoro-4-nitroaniline, 2-fluoro-4-iodoaniline, and the extensively studied p-nitroaniline. This approach, grounded in established principles of chemical toxicology, provides a robust framework for risk assessment and mitigation for professionals in research and drug development.

The core principle of this guide is proactive risk management. The high acute toxicity associated with the nitroaniline functional group necessitates stringent handling protocols. The recommendations herein are designed to protect researchers from the primary exposure routes: inhalation of dust, dermal absorption, and accidental ingestion.

Hazard Identification and Classification

The hazard profile for 2-Fluoro-6-iodo-4-nitroaniline is inferred from its constituent functional groups. The nitroaniline moiety is the dominant driver of its toxicological properties, which are further modified by the presence of fluoro and iodo substituents. The classification below is a conservative estimate based on data from potent analogs like p-nitroaniline and represents the most probable hazard profile.[1][2]

Table 1: Synthesized GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale / Analog Data Source
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed Based on p-nitroaniline, a potent oral toxin.[2][3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin Dermal absorption is a significant risk for nitroanilines.[2][3]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled Fine powders are easily aerosolized, posing a significant inhalation risk.[2][3]
Skin Irritation Category 2 H315: Causes skin irritation Halogenated anilines are known skin irritants.[4]
Eye Irritation Category 2 H319: Causes serious eye irritation Direct contact with dust can cause significant irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs through prolonged or repeated exposure Chronic exposure to nitroanilines can affect blood (anemia) and liver.[1][2][5]

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | A common hazard for aromatic nitro compounds.[2][6] |

Signal Word: Danger

Hazard Pictograms:

Toxicological Profile: The "Why" Behind the Hazard

Understanding the mechanism of toxicity is critical for appreciating the necessity of the prescribed safety protocols. The primary toxic effect of nitroaniline compounds is methemoglobinemia .[1][5]

  • Mechanism of Action: Upon absorption into the bloodstream, the nitro group (-NO₂) is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered form, methemoglobin, is incapable of binding and transporting oxygen.

  • Causality of Symptoms: The resulting oxygen deprivation (anoxia) is the direct cause of symptoms such as headache, dizziness, fatigue, and cyanosis (a blue discoloration of the skin and lips).[1] In severe cases, this can lead to respiratory distress, collapse, and death.

  • Chronic Effects: Prolonged or repeated exposure, even at low levels, can place significant strain on the body, potentially leading to liver damage and anemia (a low blood count).[1][5] There is also evidence that some nitroanilines may be mutagenic, warranting extreme caution.[1][5]

Proactive Safety: Engineering Controls & PPE

Given the high acute toxicity via multiple routes, a multi-layered defense system of engineering controls and personal protective equipment (PPE) is mandatory.

Primary Engineering Controls

The first line of defense is to contain the chemical at its source.

  • Chemical Fume Hood: All handling of 2-Fluoro-6-iodo-4-nitroaniline solid, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable and serves to prevent the inhalation of aerosolized dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[5] The outer glove should be removed and disposed of immediately upon any known or suspected contact. The rationale for double-gloving is to provide a backup barrier against the significant dermal absorption hazard.

  • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[7] A face shield should be worn over the goggles when there is a risk of splashing.[1]

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned. For procedures involving larger quantities (>10g), a chemically resistant apron should be worn over the lab coat.[1]

  • Footwear: Fully enclosed, non-perforable shoes are required.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be required for non-routine operations, such as cleaning up large spills.[7] Use of respirators requires enrollment in a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[1]

Standard Operating Procedures: Handling & Storage

Adherence to a strict, methodical workflow is essential for preventing exposures.

Weighing and Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE before bringing the chemical into the fume hood.

  • Handling: Use dedicated spatulas and glassware. Handle the container and transfer tools carefully to avoid generating dust.

  • Post-Handling: After transfer, securely close the primary container. Wipe down the external surfaces of the container and any equipment with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

  • De-gowning: Remove PPE in the correct order (outer gloves, apron, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water.[8]

Storage and Incompatibilities
  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[9] The container must be kept tightly closed to prevent moisture absorption and sublimation. Store in a locked cabinet or area accessible only to authorized personnel.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][9] These materials can react, potentially violently, leading to the release of toxic fumes or creating an unsafe situation.

Emergency Response Protocols

Rapid and correct response to spills or exposures can significantly mitigate harm.

Spill Response Workflow

The following workflow outlines the logical steps for responding to a chemical spill. Small spills (<5g) may be handled by trained lab personnel, while large spills require immediate evacuation and professional emergency response.

Spill_Response_Workflow cluster_Initial Immediate Actions cluster_Response Response Path cluster_Cleanup Cleanup Protocol (Small Spill) Assess Assess Spill (Size & Location) Alert Alert Personnel in Area Assess->Alert Decision Spill > 5g or Uncontrolled? Alert->Decision Evacuate EVACUATE AREA Call Emergency Services Decision->Evacuate Yes DonPPE Don Full PPE (Double Gloves, Goggles, Respirator if trained) Decision->DonPPE No Contain Contain Spill (Use absorbent pads/dikes) DonPPE->Contain Clean Clean Up (Cover with vermiculite, scoop into waste container) Contain->Clean Decon Decontaminate Area (Wipe with appropriate solvent) Clean->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Emergency Spill Response Workflow for 2-Fluoro-6-iodo-4-nitroaniline.

First Aid for Exposures

Immediate action is required.[10]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration (only if trained) and call for immediate medical assistance.

  • Ingestion: DO NOT induce vomiting. [8] Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the compound name and any available hazard information.

References

  • Vertex AI Search. (2021). Safety Data Sheet.
  • PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Institutes of Health. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for working with P-Nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-4-nitroaniline - Exposure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

Sources

Strategic Synthesis of Polysubstituted Anilines: The 2-Fluoro-6-iodo-4-nitroaniline Platform

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the landscape of medicinal chemistry, 2-Fluoro-6-iodo-4-nitroaniline represents a high-value "linchpin" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its four functional handles, allowing for the programmed assembly of polysubstituted anilines and fused heterocycles.[1]

For drug development professionals, this molecule offers a solution to the "substitution pattern" problem.[1] Standard electrophilic aromatic substitution often fails to access specific 1,2,3,5-tetrasubstituted benzene patterns due to conflicting directing groups.[1] This scaffold pre-installs these functionalities in a geometry that enables divergent synthesis.[1]

The Orthogonality Profile[1]
  • C6-Iodine: The most reactive handle.[1] Excellent for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions, often without protecting the amine.[1]

  • C1-Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  A versatile nucleophile for alkylation, acylation, or participation in heterocyclization (e.g., indole formation).
    
  • C4-Nitro (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  A masked aniline. It serves as an electron-withdrawing group (EWG) to activate the ring for initial transformations, then can be reduced to reveal a second amino group.[1]
    
  • C2-Fluorine: Provides metabolic stability and modulation of pKa.[1] While generally stable, it can participate in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     reactions under forcing conditions if the ring is sufficiently electron-deficient.
    

Synthesis of the Core Scaffold[1]

While 2-Fluoro-6-iodo-4-nitroaniline is commercially available, in-house preparation is often required for scale-up or quality control. The synthesis relies on the regioselective iodination of 2-fluoro-4-nitroaniline .

Reaction Logic

The starting material, 2-fluoro-4-nitroaniline, has three directing groups:

  • 
     (C1):  Strong Ortho/Para director.
    
  • F (C2): Weak Ortho/Para director.

  • 
     (C4):  Meta director.
    

Target Analysis:

  • Position 3: Meta to

    
     (Deactivated).
    
  • Position 5: Para to F (Activated), Meta to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Deactivated).
    
  • Position 6: Ortho to

    
     (Highly Activated), Meta to 
    
    
    
    (Permitted), Meta to F.

Conclusion: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 group dominates, directing electrophilic iodine exclusively to the C6 position.
Experimental Protocol: Iodination

Reagents: 2-Fluoro-4-nitroaniline (1.0 equiv), Iodine Monochloride (ICl) (1.1 equiv), Acetic Acid (AcOH).[1]

  • Dissolution: Dissolve 2-fluoro-4-nitroaniline in glacial acetic acid (5 mL/mmol) at room temperature.

  • Addition: Add Iodine Monochloride (ICl) dropwise over 20 minutes. The solution will darken.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1][2] The starting material (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) converts to the iodinated product (
    
    
    
    ).
  • Quench: Pour the mixture into ice-water containing sodium bisulfite (

    
    ) to reduce excess iodine.
    
  • Isolation: Filter the resulting yellow precipitate. Wash with water and cold ethanol.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–92%[1]

    • Appearance: Yellow needles.[1]

Divergent Synthetic Workflows[1][3]

The power of this scaffold is best realized through sequential functionalization.[1] The decision tree below illustrates the primary pathways: Pathway A (Cross-Coupling) and Pathway B (Heterocyclization).[1]

SynthesisWorkflow cluster_legend Key Start 2-Fluoro-6-iodo-4-nitroaniline (Core Scaffold) Decision Strategic Decision Start->Decision PathA Pathway A: C-C Bond Formation Decision->PathA Retain Aniline PathB Pathway B: Heterocycle Synthesis Decision->PathB Fuse Ring Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) PathA->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) PathB->Sonogashira Biaryl 2-Fluoro-6-aryl-4-nitroaniline (Biaryl Scaffold) Suzuki->Biaryl AlkyneInt 2-Fluoro-6-alkynyl-4-nitroaniline Sonogashira->AlkyneInt Reduction Nitro Reduction (H2, Pd/C or Fe/AcOH) Biaryl->Reduction Cyclization Cyclization (CuI or AuCl3) AlkyneInt->Cyclization Diamine Polysubstituted Phenylenediamine Reduction->Diamine Indole 7-Fluoro-5-nitroindole Derivatives Cyclization->Indole LegendStart Starting Material LegendEnd Target Product

Figure 1: Divergent synthetic pathways from the 2-Fluoro-6-iodo-4-nitroaniline core.

Detailed Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

This protocol installs aryl or heteroaryl groups at the C6 position.[1] The free amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) does not require protection under these conditions, as the oxidative addition of Pd into the C-I bond is faster than N-arylation.

Reagents:

  • Scaffold: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)

  • Boronic Acid: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.2 equiv)
    
  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step:

  • Inertion: Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 mL/mmol) and 2M

    
    .
    
  • Reflux: Heat to 90°C for 4–12 hours.

    • Note: The iodine is sterically crowded (ortho-amino).[1] Higher temperatures or active ligands (e.g., SPhos) may be required for bulky boronic acids.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary:

EntryBoronic Acid (

)
Yield (%)Notes
1Phenyl88%Standard conditions
24-Methoxyphenyl91%Electron-rich Ar works well
33-Pyridyl76%Requires careful pH control during workup
42-Methylphenyl65%Steric hindrance reduces yield; use SPhos
Protocol B: Nitro Reduction (Chemo-selective)

Converting the nitro group to an amine yields a 1,2-diamino-4-fluoro-6-substituted benzene , a precursor for benzimidazoles.

Reagents:

  • Substrate: 2-Fluoro-6-aryl-4-nitroaniline (from Protocol A)

  • Catalyst: 10% Pd/C (10 wt%)[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (5 equiv)
    
  • Solvent: MeOH or EtOH.[1]

Step-by-Step:

  • Safety: Purge the vessel with Nitrogen before adding catalyst (Pd/C is pyrophoric).[1]

  • Reduction: Stir under

    
     atmosphere at RT for 2 hours.
    
    • Critical Control: Do not use halogenated solvents (DCM) or acid, as this can cause dehalogenation of the Fluorine or the newly installed Aryl group (if halo-substituted).[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate in vacuo. The diamine is often oxidation-sensitive; use immediately or store under inert gas.[1]

Protocol C: Indole Synthesis (Larock-Type)

The presence of the ortho-iodo amine allows for the synthesis of 7-fluoro-5-nitroindoles via Sonogashira coupling followed by cyclization.

Reagents:

  • Scaffold: 2-Fluoro-6-iodo-4-nitroaniline[3][4]

  • Alkyne: Phenylacetylene (1.2 equiv)[1]

  • Catalysts: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (5 mol%), CuI (2 mol%)
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (3.0 equiv)
    
  • Solvent: DMF.[1][2]

Mechanism:

  • Sonogashira: Installation of the alkyne at C6.

  • Cyclization: Spontaneous or Cu-catalyzed attack of the C1-amine onto the activated alkyne closes the pyrrole ring.[1]

References

  • Preparation of Iodinated Nitroanilines

    • Organic Syntheses, Coll.[1] Vol. 2, p. 196 (1943); Vol. 19, p. 59 (1939).[1] (Foundational method for aniline iodination).[1]

    • BenchChem.[1][5] Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates. Link[1]

  • Suzuki Coupling of Ortho-Haloanilines

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1]

  • Indole Synthesis from o-Haloanilines

    • Chen, C., et al. (2004).[1] Synthesis of indoles via a palladium-catalyzed annulation of alkynes.[1] Journal of Organic Chemistry, 69(11), 3699-3705.[1]

  • Compound Data

    • PubChem CID 7475 (4-Nitroaniline derivatives).[1] Link[1]

    • BLD Pharm Catalog: 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8).[3] Link

Sources

2-Fluoro-6-iodo-4-nitroaniline: A Strategic Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Fluoro-6-iodo-4-nitroaniline

CAS Number: 2091144-90-8 Molecular Formula: C₆H₄FIN₂O₂ Molecular Weight: 282.01 g/mol [1][2][3][4][5][6]

Executive Summary

2-Fluoro-6-iodo-4-nitroaniline is a highly functionalized aromatic building block critical to the development of next-generation small molecule therapeutics, particularly MEK1/2 inhibitors (e.g., analogs of Cobimetinib and Trametinib) and BCL-2 family inhibitors .[2][3][4][5][6] Its structural uniqueness lies in the tetrasubstituted benzene core, where the ortho-iodine and ortho-fluorine substituents relative to the amine provide precise steric and electronic control.[2][3][4][5][6] The iodine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the nitro group acts as a masked amine, allowing for the stepwise construction of complex heterocyclic cores such as benzimidazoles and quinazolines.[5][6]

Chemical Identity & Structural Logic

The compound is defined by a 1,2,4,6-substitution pattern on the benzene ring.[5][6] This specific arrangement is non-trivial to access and dictates its high value in medicinal chemistry.[6]

PropertySpecification
IUPAC Name 2-Fluoro-6-iodo-4-nitroaniline
Isomer Distinction Critical: Do not confuse with 2-Fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9).[2][3][4][5][6] The target compound has the iodine at the ortho position (C6) and nitro at the para position (C4).[5]
Appearance Yellow to orange crystalline solid
Melting Point 105–110 °C (Typical range for similar iodo-nitroanilines)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water
Structural Significance Diagram

The following diagram illustrates the functional roles of each substituent in drug design.

G Core 2-Fluoro-6-iodo-4-nitroaniline (Core Scaffold) Amine Primary Amine (C1) Nucleophile for heterocycle formation (e.g., Benzimidazole) Core->Amine Fluoro Fluorine (C2) Metabolic stability blocker Modulates pKa of aniline Core->Fluoro Nitro Nitro Group (C4) Masked Amine (Precursor to Diamine) Electronic withdrawing group Core->Nitro Iodo Iodine (C6) Halogen Bond Donor (Protein Binding) Site for Pd-Catalyzed Coupling Core->Iodo

Caption: Functional dissection of the 2-Fluoro-6-iodo-4-nitroaniline scaffold for medicinal chemistry.

Synthesis Protocol (High-Fidelity)

The synthesis targets the selective iodination of 2-fluoro-4-nitroaniline.[2][3][4][5][6] The challenge is to direct the iodine exclusively to the C6 position (the only remaining ortho site) while avoiding di-iodination or oxidation of the amine.[5][6]

Reaction Pathway

Precursor: 2-Fluoro-4-nitroaniline (CAS 369-35-7) Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Mechanism: Electrophilic Aromatic Substitution (EAS)[2][3][4][5][6]

Synthesis Start 2-Fluoro-4-nitroaniline (CAS 369-35-7) Reagent Iodine Monochloride (ICl) AcOH, 50-60°C Start->Reagent Electrophilic Attack Inter Sigma Complex Intermediate Reagent->Inter Product 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8) Inter->Product -HCl

Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target.

Step-by-Step Experimental Protocol

Safety Note: Iodine Monochloride (ICl) is corrosive and causes severe burns.[5] Work in a fume hood.

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-nitroaniline (10.0 g, 64.0 mmol) in Glacial Acetic Acid (100 mL).

    • Why: Acetic acid promotes the polarization of the I-Cl bond, enhancing electrophilicity without being strong enough to protonate the aniline nitrogen completely (which would deactivate the ring).[5][6]

  • Reagent Addition: Prepare a solution of Iodine Monochloride (11.4 g, 70.4 mmol, 1.1 eq) in Glacial Acetic Acid (30 mL). Add this solution dropwise to the aniline mixture over 30 minutes at room temperature.

    • Control: Maintain temperature < 30°C during addition to prevent di-iodination.[2][3][5][6]

  • Reaction: Heat the mixture to 55°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[6] The starting material (Rf ~0.4) will disappear, and a less polar yellow spot (Rf ~0.[5][6]6) will appear.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into Ice Water (500 mL) containing Sodium Bisulfite (5.0 g).

    • Mechanism:[2][3][4][7] Sodium bisulfite reduces unreacted iodine/ICl species (red/brown color) to iodide (colorless), ensuring the product precipitates as a clean yellow solid.[5]

  • Isolation: Filter the yellow precipitate. Wash the cake copiously with water (3 x 100 mL) to remove all acetic acid.

  • Purification: Recrystallize from Ethanol or a Toluene/Heptane mixture.[6]

    • Yield: Expected yield is 85–92%.[6]

Pharmaceutical Applications & Reactivity Profile

This intermediate is a "pivot point" in drug synthesis.[6] It allows for divergent synthesis pathways depending on which functional group is manipulated next.[6]

Key Transformations
TransformationReagentsOutcomeApplication
Nitro Reduction Fe/NH₄Cl or H₂/Pd-C2-Fluoro-6-iodo-1,4-benzenediamine Core for Benzimidazole MEK inhibitors.[2][3][4][5][6]
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄Biaryl Systems Extending the carbon skeleton at the C6 position.[5][6]
Sandmeyer Rxn NaNO₂, HXDihalobenzenes Converting the amine to a halide for further functionalization.[6]
Case Study: MEK Inhibitor Scaffold Construction

Many MEK inhibitors (e.g., Cobimetinib analogs) utilize a core where the iodine atom is positioned to fill a hydrophobic pocket in the kinase ATP binding site.

Workflow to Benzimidazole Core:

  • Starting Material: 2-Fluoro-6-iodo-4-nitroaniline.[1][2][3][4][5][6][8]

  • Reduction: Reduce nitro group to amine -> 2-Fluoro-6-iodo-1,4-benzenediamine.

  • Cyclization: React the diamine with a carboxylic acid or aldehyde derivative (e.g., glycolic acid) to close the imidazole ring.[6]

  • Result: A 4-fluoro-6-iodo-benzimidazole scaffold, ready for N-alkylation.

Reactivity Start 2-Fluoro-6-iodo-4-nitroaniline Step1 Reduction (Fe/AcOH) Start->Step1 Diamine 2-Fluoro-6-iodo-1,4-benzenediamine Step1->Diamine Step2 Cyclization (R-COOH) Diamine->Step2 Scaffold Benzimidazole Core (Kinase Inhibitor Scaffold) Step2->Scaffold

Caption: Synthetic flow from the intermediate to a bioactive benzimidazole core.

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).[5][9]

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5]

    • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[5]

  • Storage: Store in a cool, dry place (2-8°C recommended). Light sensitive – store in amber vials or foil-wrapped containers to prevent de-iodination.[2][3][4][5][6]

  • Disposal: All halogenated organic waste must be segregated and disposed of via high-temperature incineration.[2][3][4][5][6]

References

  • Synthesis of Iodo-nitroanilines: Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 12, p. 44 (1932).[5] (Classic method for ICl iodination of anilines). [5]

  • MEK Inhibitor Chemistry: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)."[6] ACS Medicinal Chemistry Letters, 2012, 3(5), 416–421.[5][6] (Describes the relevance of fluoro-iodo-aniline scaffolds). [5]

  • Compound Data: PubChem CID 1223644 (Related Isomer Data) and CAS 2091144-90-8 Entry.[2][4][5][6] [5][10]

  • Process Chemistry: "Process for the preparation of halogenated anilines." Patent US4605767A (General chlorination/halogenation methodologies).[5]

Sources

Methodological & Application

Application Note: Optimized Sonogashira Coupling of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of 2-Fluoro-6-iodo-4-nitroaniline with terminal alkynes. This specific substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (


) at the para position activates the carbon-iodine bond for oxidative addition, while the electron-donating amine (

) and the ortho-fluorine atom introduce steric and coordinative challenges.

This protocol prioritizes chemoselectivity (avoiding competitive amination) and operational safety (handling energetic nitro-alkyne motifs). It is designed for researchers requiring high-purity intermediates for kinase inhibitor synthesis or heterocycle construction (e.g., indole synthesis via 6-endo-dig cyclization).

Strategic Analysis: The "Push-Pull" Substrate

Success with this molecule requires understanding its electronic behavior during the catalytic cycle.

Electronic Activation (The "Pull")

The nitro group at the 4-position is a strong electron-withdrawing group (EWG).

  • Impact: It significantly lowers the electron density of the aromatic ring.

  • Consequence: The oxidative addition of

    
     into the 
    
    
    
    bond is accelerated compared to neutral aryl iodides. This allows the reaction to proceed under milder thermal conditions (often RT to 40°C), reducing the risk of alkyne degradation.
Coordinative Interference (The "Push")

The free amine (


) and ortho-fluorine create a potential chelation site.
  • Risk: The free amine can act as a ligand, displacing phosphines from the Palladium center, leading to catalyst deactivation (Pd black precipitation).

  • Mitigation: We utilize a slightly higher catalyst loading (3-5 mol%) and a solvent system (THF/TEA) that solvates the amine effectively, preventing it from poisoning the catalyst.

Detailed Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)Electrophile
Alkyne Terminal Alkyne (1.2 equiv)Nucleophile
Catalyst

(3.0 - 5.0 mol%)
Pre-catalyst (Air stable)
Co-Catalyst CuI (2.0 - 3.0 mol%)Activates alkyne
Base Triethylamine (

) (3.0 equiv)
Neutralizes HI byproduct
Solvent Anhydrous THF (or DMF for low solubility)Medium
Step-by-Step Methodology

Phase 1: Inert Setup (Critical for Cu-Catalysis)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill with Argon (or Nitrogen) three times. Note: Oxygen causes the copper-catalyzed homocoupling of alkynes (Glaser coupling), a major impurity.

Phase 2: Reagent Loading 3. Under positive Argon flow, add 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv),


  (0.05 equiv), and CuI  (0.03 equiv).
4.  Seal the flask with a rubber septum.
5.  Inject Anhydrous THF  (concentration ~0.1 M relative to substrate) via syringe.
6.  Inject Triethylamine  (3.0 equiv). The solution typically turns dark yellow/brown.

Phase 3: Reaction Initiation 7. Add the Terminal Alkyne (1.2 equiv) dropwise via syringe over 5 minutes.

  • Why? Slow addition prevents high local concentrations of acetylide, reducing homocoupling risks.
  • Stir at Room Temperature (25°C) for 1 hour.
  • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).
  • Observation: If starting material remains, heat to 45°C . Do not exceed 60°C to avoid nitro-group side reactions.

Phase 4: Workup & Purification 10. Dilute the reaction mixture with EtOAc and filter through a pad of Celite to remove Pd/Cu residues. 11. Wash the filtrate with saturated


 (aq) to remove copper salts (aqueous layer turns blue).
12. Wash with Brine, dry over 

, and concentrate in vacuo. 13. Purification: Flash Column Chromatography.
  • Stationary Phase: Silica Gel.[1]
  • Eluent: Gradient Hexane
    
    
    Hexane/EtOAc (80:20). Nitroanilines are colored (yellow/orange), making visual fractionation easy.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the nitro group.

SonogashiraMechanism PreCat Pre-Catalyst Pd(PPh3)2Cl2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition (Fast due to 4-NO2) ActiveCat->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Iso Isomerization (Trans to Cis) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->ActiveCat Regeneration CuCycle Copper Cycle (CuI + Base + Alkyne) CuCycle->TransMet Feeds Acetylide

Figure 1: The Sonogashira Catalytic Cycle. Note the Oxidative Addition step is facilitated by the electron-deficient nature of the nitroaniline substrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Solution turns black immediately Rapid Pd precipitation (Pd black).The free amine might be poisoning the catalyst. Solution: Increase phosphine ligand loading (add 10 mol%

) or switch to

.
Homocoupling (Glaser Product) Oxygen contamination.Degas solvents more rigorously (Freeze-Pump-Thaw) or increase Argon flow.
Low Conversion Steric hindrance from 2-F / 6-I.Increase temperature to 50°C. If still slow, switch solvent to DMF to increase reaction temperature capability.
Broad/Streaking Spots on TLC Free amine interacting with Silica.Pre-treat the silica column with 1% Triethylamine in Hexane before running the column.

Experimental Workflow Diagram

Workflow Start Start: Inert Setup (Flame dry, Ar backfill) Mix Add Reagents: Substrate, Pd, CuI, THF, TEA Start->Mix AddAlk Add Alkyne (Dropwise) Mix->AddAlk Stir Stir RT (1-2h) AddAlk->Stir Check TLC Check Stir->Check Heat Heat to 45°C Check->Heat Incomplete Workup Workup: Filter (Celite), Wash (NH4Cl) Check->Workup Complete Heat->Check Re-check after 2h Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product (2-Fluoro-4-nitro-6-alkynylaniline) Purify->Final

Figure 2: Decision-tree workflow for the synthesis and purification process.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sigma-Aldrich. (n.d.).[1] Catalyst Selection Guide for Cross-Coupling Reactions. Link

Sources

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) of Fluorine in 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for researchers utilizing 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8) .[1] This molecule is a "Swiss Army Knife" scaffold in medicinal chemistry, particularly for the synthesis of benzimidazoles, benzoxazoles, and multi-functionalized cores found in kinase inhibitors (e.g., MEK, B-Raf) and Bcl-2 family inhibitors.

Executive Summary & Reactivity Analysis

2-Fluoro-6-iodo-4-nitroaniline presents a unique challenge and opportunity in organic synthesis.[1] It contains four distinct functional handles on a single benzene ring:[1]

  • Amino group (-NH2, C1): A nucleophilic handle for acylation or alkylation.[1]

  • Fluorine (-F, C2): A leaving group for SNAr.[1][2]

  • Nitro group (-NO2, C4): An electron-withdrawing group (EWG) and precursor to amines.[1]

  • Iodine (-I, C6): A handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).[1]

The Reactivity Paradox

In standard intermolecular SNAr, a leaving group is typically activated by an EWG in the ortho or para position.[1]

  • Structural Reality: In this substrate, the Fluorine at C2 is meta to the Nitro group at C4.[1] Furthermore, the Amino group at C1 is an Electron-Donating Group (EDG), which generally deactivates the ring toward nucleophilic attack.[1]

  • Implication: Direct intermolecular displacement of the fluorine by external nucleophiles (e.g., amines, alkoxides) is kinetically slow and requires forcing conditions.[1]

  • The Solution: This scaffold is ideally designed for Intramolecular SNAr (Cyclization) or Activated SNAr following modification of the amine.[1]

This guide provides protocols for two primary workflows:

  • Workflow A: Intramolecular Cyclization (Benzimidazole Synthesis) – The primary utility.[1]

  • Workflow B: Intermolecular Displacement – Using forcing conditions for specific library synthesis.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for this scaffold. Note the critical role of the Meisenheimer Complex stabilization in the cyclization pathway versus the high-energy barrier of the direct displacement.

SNAr_Pathways Figure 1: Divergent reaction pathways. Pathway A (top) utilizes the 'Ortho-Effect' for facile cyclization. Pathway B (bottom) is kinetically disfavored due to the meta-relationship of the Nitro group. Substrate 2-Fluoro-6-iodo-4-nitroaniline (Starting Material) Amide_Int Intermediate: N-Acylated Precursor Substrate->Amide_Int R-COOH / Coupling Direct_TS Transition State (High Energy Barrier due to Meta-NO2) Substrate->Direct_TS External Nu⁻ (High T) Meisenheimer Meisenheimer Complex (Stabilized by Intramolecularity) Amide_Int->Meisenheimer Base / Heat (Intramolecular Attack) Benzimidazole Product A: 7-Iodo-5-nitro-1H-benzimidazole Meisenheimer->Benzimidazole - F⁻ Substituted_Aniline Product B: N(2)-Substituted Aniline Direct_TS->Substituted_Aniline - F⁻

[1]

Experimental Protocols

Protocol A: Synthesis of 7-Iodo-5-nitro-substituted-benzimidazoles (Intramolecular SNAr)

This is the "Gold Standard" reaction for this scaffold, utilizing the fluorine as a leaving group to close the heterocyclic ring.[1]

Objective: To synthesize 2-substituted-7-iodo-5-nitrobenzimidazoles. Mechanism: Acylation of the aniline nitrogen followed by base-mediated intramolecular SNAr displacement of the ortho-fluorine.[1]

Materials:
  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)[1]

  • Reagent: Aldehyde (R-CHO) (1.1 equiv) + NaHSO₃ (for adduct formation) OR Carboxylic Acid + Coupling Agent.[1]

  • Solvent: DMAc (N,N-Dimethylacetamide) or DMSO.

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Temperature: 100–120 °C.[1]

Step-by-Step Procedure:
  • Imine/Amide Formation:

    • Option 1 (Aldehyde): Dissolve the aniline (1 mmol) and the aldehyde (1.1 mmol) in DMAc (5 mL). Add Na₂S₂O₅ (1.5 equiv) and heat to 100°C for 4-6 hours. This generates the imine/amidine intermediate in situ.[1]

    • Option 2 (Acid Chloride): Treat the aniline with R-COCl (1.1 equiv) and Pyridine (1.5 equiv) in CH₂Cl₂ at 0°C to RT to isolate the amide.[1]

  • Cyclization (SNAr):

    • If using the isolated amide: Dissolve the amide in anhydrous DMF or NMP.[1]

    • Add Cs₂CO₃ (2.0 equiv). The use of Cesium is recommended due to the "Cesium Effect" (solubility and cation size) which aids in SNAr.[1]

    • Heat the reaction mixture to 110–130 °C under nitrogen. Monitor by LC-MS.[1]

    • Note: The reaction typically completes in 6–12 hours.[1] The Fluorine is displaced by the amide nitrogen (or oxygen in the case of benzoxazoles).[1]

  • Work-up:

    • Cool to room temperature.[1] Pour into ice-water.

    • The product often precipitates.[1] Filter and wash with water.[1]

    • If no precipitate, extract with EtOAc, wash with brine (x3) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

Why this works: While the Nitro group is meta to the Fluorine, the intramolecularity of the reaction increases the effective molarity of the nucleophile.[1] Additionally, the formation of the aromatic benzimidazole system provides a strong thermodynamic driving force.[1]

Protocol B: Direct Intermolecular SNAr with Amines

Use this protocol only if you require a 1,2-diamino benzene derivative without cyclization.[1]

Objective: Displacement of F by a secondary amine (e.g., Morpholine, Piperazine).[1] Challenge: High activation energy required.[1]

Materials:
  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline.[1][3][4][5]

  • Nucleophile: Morpholine (3-5 equiv).[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) – Critical for stabilizing the transition state.

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Procedure:
  • Preparation: Dissolve 2-Fluoro-6-iodo-4-nitroaniline (100 mg) in NMP (1 mL). High concentration (0.5 – 1.0 M) is preferred to drive kinetics.

  • Addition: Add Morpholine (5 equiv). The large excess acts as both nucleophile and solvent/base.[1]

  • Reaction:

    • Seal the vessel (microwave vial recommended).[1]

    • Heat to 140–160 °C . Conventional heating may take 24–48 hours. Microwave irradiation (300W) can reduce this to 1–2 hours.

  • Monitoring: Check LC-MS for the mass shift (M - F + Nu).

    • Caution: Watch for "de-iodination" or scrambling if the temperature is too high (>180°C).[1]

  • Purification: Flash chromatography is essential to separate the product from unreacted starting material, which may have similar polarity.[1]

Data Summary: Leaving Group Competition

In this specific scaffold, researchers often worry about the competition between Fluorine and Iodine as leaving groups.[1]

FeatureFluorine (-F)Iodine (-I)Winner in SNAr
Bond Strength C-F (Very Strong, ~485 kJ/mol)C-I (Weak, ~240 kJ/mol)Iodine (usually)
Electronegativity High (4.[1]0) - Induces dipoleLow (2.[1]5)Fluorine
Mechanism Role Stabilizes Meisenheimer Complex (Rate Determining Step)Good Leaving Group (Fast elimination)Fluorine

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025).[1][2] Retrieved from

  • National Institutes of Health (NIH). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism.[1] (2007).[6] Journal of the American Chemical Society. Retrieved from

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.[1] (2020).[1] Synthetic Communications. Retrieved from

  • BLD Pharm. Product Information: 2-Fluoro-6-iodo-4-nitroaniline (CAS 517920-73-9).[1] Retrieved from

Sources

Application Note: Chemo-Selective Reduction of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-Fluoro-6-iodo-4-nitroaniline to its corresponding diamine (2-Fluoro-6-iodo-benzene-1,4-diamine ) presents a specific chemoselective challenge: the preservation of the aryl iodide moiety.

While catalytic hydrogenation (Pd/C, H₂) is the industrial standard for nitro reduction, it is unsuitable here due to the high risk of hydrodehalogenation (cleavage of the C-I bond). The iodine atom is critical for downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) used in the synthesis of kinase inhibitors.

This Application Note details two validated protocols to achieve >98% selectivity for the amine product while retaining the iodine atom.

Chemo-Selectivity Analysis

The substrate contains three functional sites with distinct reduction potentials.[1] The challenge is to reduce the nitro group (


) without affecting the iodine (

).
The Competitive Pathway (Why Pd/C Fails)

In standard catalytic hydrogenation, Palladium undergoes oxidative addition into the weak C-I bond (Bond Dissociation Energy ~65 kcal/mol), leading to the de-iodinated side product.

Target Reaction:



Side Reaction (Dehalogenation):



Mechanistic Pathway Visualization

ReactionPathways Substrate 2-Fluoro-6-iodo- 4-nitroaniline Nitroso Nitroso Intermediate Substrate->Nitroso 2e- Reduction Impurity IMPURITY (De-iodinated) 2-Fluoro-1,4- benzenediamine Substrate->Impurity Direct Dehalogenation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- Reduction Target TARGET PRODUCT 2-Fluoro-6-iodo- 1,4-benzenediamine Hydroxylamine->Target 2e- Reduction (Selective Path) Target->Impurity Pd/C Hydrogenolysis (Over-reduction)

Figure 1: Reaction pathways showing the stepwise reduction to the amine and the risk of de-iodination (red paths).

Recommended Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Gold Standard (Scalable, Robust, High Selectivity) Mechanism: Electron transfer from Fe(0) surface; Ammonium Chloride acts as a weak proton source and electrolyte, preventing the formation of iron oxide passivation layers.

Materials
  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline

  • Reagent: Iron Powder (325 mesh recommended for surface area)

  • Electrolyte: Ammonium Chloride (NH₄Cl)[2]

  • Solvent: Ethanol/Water (4:1 ratio)[3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1.0 eq of substrate in Ethanol (10 mL/g).

  • Activation: Add 5.0 eq of Iron powder and 5.0 eq of NH₄Cl dissolved in Water (2.5 mL/g).

    • Note: The water is essential to solubilize NH₄Cl and facilitate electron transfer on the iron surface.

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.

    • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction typically completes in 1–3 hours.

    • Endpoint: Disappearance of the yellow nitroaniline spot; appearance of the fluorescent/darker diamine spot.

  • Workup (Critical Step):

    • While the mixture is still hot , filter through a pad of Celite (diatomaceous earth).

    • Reasoning: Iron sludge hardens and clogs filters upon cooling.

    • Wash the Celite cake with hot ethanol to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[3] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

Workflow Diagram

FeReduction Start Start: Dissolve Substrate in EtOH/H2O (4:1) AddReagents Add Fe powder (5 eq) + NH4Cl (5 eq) Start->AddReagents Reflux Reflux at 80°C (1-3 Hours) AddReagents->Reflux Check LCMS Check: Nitro Consumed? Reflux->Check Check->Reflux No Filter HOT Filtration through Celite Check->Filter Yes Extract Extraction: EtOAc / Water Filter->Extract Finish Isolate Diamine Extract->Finish

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.

Recommended Protocol B: Stannous Chloride (SnCl₂)

Status: Laboratory Alternative (Good for small scale, specific for halogens) Mechanism: Sn(II) oxidizes to Sn(IV) while reducing the nitro group. Highly chemoselective but generates toxic tin waste.

Protocol
  • Dissolution: Dissolve 1.0 eq of substrate in Ethanol or Ethyl Acetate.

  • Addition: Add 5.0 eq of Tin(II) Chloride Dihydrate (SnCl₂·2H₂O).[2][3][4]

  • Reaction: Stir at 70°C for 2–4 hours.

    • Observation: Solution often turns yellow/orange then clears or darkens.

  • Workup (Emulsion Management):

    • Cool to room temperature.[3][5]

    • Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH.

    • Caution: This produces a thick white precipitate of Tin Hydroxide.

    • Filter the suspension through Celite to remove the tin salts before extraction to avoid terrible emulsions.

Comparative Data Analysis

FeatureMethod A: Fe / NH₄ClMethod B: SnCl₂Method C: H₂ / Pd-C
Iodine Retention Excellent (>99%) Excellent (>99%) Poor (<50%)
Yield 85–95%70–85%Variable
Scalability High (Kg scale)Low (Waste disposal)High
Green Chemistry Moderate (Iron waste)Poor (Tin toxicity)Excellent (if selective)
Operational Risk Clogged filters (manageable)Emulsions (difficult)Dehalogenation

Analytical Validation

To validate the success of the experiment, use HPLC or LCMS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Markers:

    • Starting Material: Late eluter (Hydrophobic nitro group).

    • Product (Diamine): Early eluter (Polar amine groups).

    • Impurity (De-iodo): Distinct shift in retention time and Mass Spectrum (M-126 mass difference corresponding to Loss of Iodine + Gain of Hydrogen).

References

  • Review of Nitro Reduction Methods: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development.

  • Iron-Mediated Reduction Protocol: "Reduction of Nitroarenes using Fe/NH4Cl." Common Organic Chemistry.

  • Selectivity of SnCl2: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride."[6] Tetrahedron Letters.

  • Dehalogenation Risks in Hydrogenation: "Catalytic Hydrogenation of Nitro Compounds." Organic Chemistry Portal.

Sources

Application Note: Strategic Synthesis of Polysubstituted Benzimidazoles from 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The starting material, 2-Fluoro-6-iodo-4-nitroaniline (FINA) , represents a "privileged scaffold" in medicinal chemistry due to its unique halogenation pattern.[1] Unlike standard o-phenylenediamines, FINA possesses three distinct reactive handles—an amine, an aryl iodide, and an aryl fluoride—positioned around a nitro-activated core.[1]

Direct synthesis of benzimidazoles from FINA requires navigating a complex chemo-selectivity landscape. The primary challenge is differentiating between the C2-Fluorine (activated for


 only by the meta-nitro group, making it sluggish) and the C6-Iodine  (highly reactive for transition-metal catalyzed cross-coupling).[1]

This guide details two orthogonal protocols to synthesize 4-fluoro-6-nitrobenzimidazole derivatives. By exploiting the C6-Iodine for the initial cyclization, we preserve the C4-Fluorine (in the benzimidazole numbering) for late-stage diversification, a critical strategy in developing kinase inhibitors and antitubercular agents.

Chemo-Selectivity Analysis

Before initiating synthesis, researchers must understand the reactivity hierarchy of FINA.[1]

PositionSubstituentElectronic StatePreferred Reactivity
C1

Electron DonorNucleophile for cyclization (N1 source).[1]
C2

meta-NO2 ActivatedLatent Electrophile. Poor substrate for direct

due to lack of ortho/para activation, but valuable for late-stage modification.[1]
C4

Electron WithdrawingActivator. Stabilizes the ring but reduces basicity of the amine.
C6

Weak Bond (

)
Primary Electrophile. Excellent handle for Cu/Pd-catalyzed Ullmann or Buchwald-type cyclizations.[1]

Protocol A: Copper-Catalyzed Domino Cyclization (The "Amidine" Route)[1]

This protocol is the most direct method to generate 2-substituted benzimidazoles.[1] It utilizes a Copper(I) catalyst to facilitate a cascade C-N coupling between the aryl iodide and an amidine, followed by intramolecular condensation.[1]

Mechanism of Action

The reaction proceeds via an Ullmann-type coupling where the amidine nitrogen displaces the iodine, followed by nucleophilic attack of the aniline nitrogen onto the amidine carbon.

Materials & Reagents[2][3]
  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv) [or other amidine analogs][1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon flow, add FINA (1.0 mmol), Benzamidine HCl (1.2 mmol), CuI (19 mg), 1,10-Phenanthroline (36 mg), and

    
     (815 mg) to a dried Schlenk tube.
    
  • Solvate: Add anhydrous DMF (5 mL). Seal the tube.

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for Cu-catalyst longevity).

  • React: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts.

  • Wash: Wash the filtrate with Water (

    
    ) and Brine (
    
    
    
    ) to remove DMF.[1]
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Product: 2-Phenyl-4-fluoro-6-nitro-1H-benzimidazole.[1]

Protocol B: Palladium-Catalyzed Stepwise Amination (The "Diversity" Route)[1]

This route is preferred when the desired substituent at the 1-position is an alkyl/aryl group (N-alkylation) or when sensitive functional groups preclude the harsh base conditions of Protocol A.[1]

Synthetic Logic

Instead of forming the C2-N bond first, we install the second nitrogen at the C6 position via Buchwald-Hartwig amination, creating a non-symmetric o-phenylenediamine intermediate.[1] This is then cyclized with an orthoester or aldehyde.[1]

Materials & Reagents[2][3]
  • Step 1 (Amination):

    • FINA (1.0 equiv)[1]

    • Primary Amine (e.g., Benzylamine, 1.2 equiv)[1]

    • 
       (2 mol%) / Xantphos (4 mol%)[1]
      
    • 
       (1.5 equiv) in Toluene.[1]
      
  • Step 2 (Cyclization):

    • Triethyl orthoformate (Excess) or R-CHO /

      
      .[1]
      
    • Catalytic

      
      .[1]
      
Step-by-Step Methodology

Step 1: C-N Coupling

  • Combine FINA, amine, base, and Pd-catalyst/ligand in Toluene under

    
    .[1]
    
  • Heat at 100°C for 4 hours. The Iodine is selectively displaced over the Fluorine due to the oxidative addition preference of Pd(0) for Ar-I bonds.

  • Isolate the intermediate: N1-benzyl-3-fluoro-5-nitrobenzene-1,2-diamine.[1]

Step 2: Cyclization

  • Dissolve the intermediate diamine in Trimethyl Orthoformate (TMOF).[1]

  • Add

    
     (5 mol%).[1]
    
  • Reflux for 2 hours.

  • Evaporate volatiles and recrystallize from EtOH.

Expected Yield: 60–70% (over 2 steps).[1]

Pathway Visualization

The following diagram illustrates the divergent pathways and the specific chemo-selectivity exploited in these protocols.

BenzimidazoleSynthesis cluster_legend Chemo-Selectivity Key SM 2-Fluoro-6-iodo-4-nitroaniline (FINA) Cu_Cat CuI / Ligand Amidine (R-C(=NH)NH2) SM->Cu_Cat Pd_Cat Pd(0) / Ligand Primary Amine (R-NH2) SM->Pd_Cat Intermediate_A Intermediate: N-Arylamidine Cu_Cat->Intermediate_A Ullmann Coupling (I-displacement) Product_A 2-Substituted-4-Fluoro- 6-Nitrobenzimidazole Intermediate_A->Product_A Intramolecular Condensation Diamine Non-symmetric o-Phenylenediamine Pd_Cat->Diamine Buchwald-Hartwig (I-displacement) Cyclization Cyclization Agent (R-CHO / Orthoester) Diamine->Cyclization Ring Closure Product_B 1,2-Disubstituted-4-Fluoro- 6-Nitrobenzimidazole Cyclization->Product_B - H2O / ROH key1 Iodine (C6): Primary Reactive Site (Metal Cat.) key2 Fluorine (C2): Preserved for Late Stage

Caption: Divergent synthetic pathways from FINA. Route A (Top) utilizes Copper catalysis for direct cyclization.[1] Route B (Bottom) uses Palladium catalysis to install N-substituents prior to ring closure.[1] Note the preservation of the Fluorine atom in both pathways.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by Nitro group or

.[1]
Increase ligand loading to 30 mol%. Ensure rigorous degassing (freeze-pump-thaw).[1]
Debromination/Deiodination Over-reduction during reaction.[1]Lower reaction temperature to 60°C; switch base to

.
Regioisomer Mixtures (Route B)

on Fluorine occurring alongside Pd-coupling.[1]
Use non-polar solvents (Toluene) rather than polar aprotic (DMF/DMSO) to suppress background

on the Fluorine.[1]
Poor Solubility Nitro-benzimidazoles are prone to

-stacking.[1]
Use mixtures of DCM/MeOH for chromatography.[1] Add 1% Acetic Acid to prevent streaking.[1]

References

  • Copper-Catalyzed Synthesis of Benzimidazoles

    • Brain, C. T., & Steer, J. T. (2003).[1] Improvement of the Copper-Catalyzed Synthesis of Benzimidazoles from o-Haloanilines. Journal of Organic Chemistry.

    • [1]

  • Base-Promoted Cyclization of 2-Iodoanilines

    • Xiang, S., et al. (2013).[1][2] Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry.

  • General Benzimidazole Reviews

    • Bansal, Y., & Silakram, O. (2012).[1] A review on recent developments in the synthesis and biological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry.

    • [1]

Sources

palladium-catalyzed cross-coupling of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-iodo-4-nitroaniline

Part 1: Executive Summary & Substrate Analysis

1.1 Introduction 2-Fluoro-6-iodo-4-nitroaniline (CAS: 517920-73-9) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC linkers.[1] Its tri-substituted core offers a unique orthogonality:

  • Iodide (

    
    ):  Highly reactive toward oxidative addition (Pd-catalyzed cross-coupling).[1]
    
  • Fluorine (

    
    ):  Provides metabolic stability and potential for 
    
    
    
    diversification post-coupling.
  • Nitro (

    
    ):  Strongly electron-withdrawing, activating the ring for coupling while serving as a latent aniline (via reduction).
    
  • Amine (

    
    ):  A potential directing group but also a catalyst poison.
    

1.2 Structural & Electronic Evaluation The primary challenge in coupling this substrate is the free amino group (


)  located ortho to the reactive iodide.
  • The "Poisoning" Effect: The basic nitrogen can coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and leading to the formation of inactive "Pd-black" aggregates.

  • Electronic Activation: The para-nitro group makes the C-I bond electron-deficient.[1] Oxidative addition will be rapid, but the resulting Pd(II)-aryl species is prone to protodehalogenation if transmetallation is slow.[1]

1.3 Strategic Recommendation To bypass amine coordination without adding protection/deprotection steps, we utilize bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines) or Pd-NHC precatalysts .[1] These ligands create a steric wall that prevents the substrate's nitrogen from binding to the palladium center.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Rapid generation of biaryl diversity at the C-6 position.[1]

Mechanistic Logic: We select XPhos Pd G4 as the catalyst. The XPhos ligand is bulky enough to prevent amine coordination, and the G4 precatalyst ensures rapid activation at room temperature or mild heat, minimizing thermal decomposition of the nitro group.

Reagents & Materials:

  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base:

    
     (3.0 equiv, 1.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Cap the vial and purge with

    
     or Ar for 5 minutes (vacuum/backfill x3).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration: 0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 1.0 M aqueous

    
     (3.0 equiv). Note: The biphasic system helps dissolve inorganic byproducts.
    
  • Reaction: Stir vigorously at 40–60°C .

    • Checkpoint: Monitor by LC-MS at 1 hour. The electron-deficient nature of the ring usually drives conversion to completion within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product colored (yellow/orange), aiding visual fraction collection.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Installation of alkyne linkers.

Mechanistic Logic: Copper salts (


) can form stable complexes with the free aniline, stalling the catalytic cycle. We recommend a Copper-Free Sonogashira  protocol using a highly active Pd-cycle or Pd(P(t-Bu)3)2 to avoid copper-amine interference.[1]

Reagents:

  • Substrate: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)[2]

  • Catalyst:

    
     (3 mol%) [Standard] OR Pd-175 (Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II)) [High Performance][1]
    
  • Co-Catalyst (Optional): CuI (1 mol%) – Only if reaction stalls.

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) – used as solvent/co-solvent.
    

Procedure:

  • Dissolution: Dissolve substrate in anhydrous THF/Et3N (1:1 ratio, 0.2 M).

  • Degassing: Sparge the solution with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd catalyst and CuI (if using) quickly under positive Argon pressure.

  • Reaction: Add terminal alkyne via syringe. Heat to 50°C .

  • Monitoring: If "Pd black" precipitates early (<30 mins) and conversion stops, the amine is poisoning the catalyst. Switch to the Pd-NHC (PEPPSI) system.[1]

Part 3: Visualization & Logic

Decision Tree for Catalyst Selection

The following diagram illustrates the logic flow for optimizing the coupling based on the specific challenges of the nitroaniline scaffold.

G Start Substrate: 2-Fluoro-6-iodo-4-nitroaniline Reaction Select Reaction Type Start->Reaction Suzuki Suzuki-Miyaura (Biaryl Formation) Reaction->Suzuki Sonogashira Sonogashira (Alkyne Linker) Reaction->Sonogashira Challenge1 Challenge: Free Amine Coordination Suzuki->Challenge1 Sonogashira->Challenge1 Sol_Suzuki Solution: Bulky Ligands (XPhos, SPhos) Challenge1->Sol_Suzuki For Suzuki Sol_Sono Solution: Cu-Free or Pd-NHC Catalyst Challenge1->Sol_Sono For Sonogashira Outcome Target Product (High Yield, No Pd-Black) Sol_Suzuki->Outcome Sol_Sono->Outcome

Caption: Logical workflow for overcoming amine-induced catalyst poisoning in cross-coupling reactions.

Part 4: Critical Troubleshooting & Safety

4.1 Troubleshooting Guide

ObservationProbable CauseCorrective Action
Reaction turns black immediately Catalyst poisoning by free amine (

).[1]
Switch to XPhos Pd G4 or Pd-PEPPSI-IPr .[1] These ligands are too bulky to allow amine binding.
Low Conversion (<20%) Oxidative addition is successful, but transmetallation is slow.Increase base strength (use

instead of

) or add water to solubilize the boronate.
Protodehalogenation (C-I

C-H)
Hydride source present or reaction too slow.Ensure solvent is anhydrous (for Sonogashira). If Suzuki, use a higher catalyst loading to outcompete the side reaction.
Homocoupling of Alkyne Oxygen leak in Sonogashira.Re-degas all solvents. Add the alkyne slowly via syringe pump.

4.2 Safety Profile (E-E-A-T)

  • Nitroaniline Toxicity: 2-Fluoro-6-iodo-4-nitroaniline is a nitro-aromatic.[1] These compounds are known methemoglobin formers. Always handle in a fume hood. Double-glove (Nitrile) is required.[1]

  • Energetic Potential: Polynitro/halo-anilines can be thermally unstable.[1] Do not heat sealed vessels above 100°C without DSC (Differential Scanning Calorimetry) data.

  • Waste Disposal: Segregate all palladium waste. Aqueous streams containing nitroanilines must be treated as hazardous organic waste, not general aqueous waste.

Part 5: References

  • Modern Palladium-Catalyzed Cross-Coupling of Anilines:

    • Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.[3][4]

    • Source: National Institutes of Health (NIH) / J. Org. Chem.

    • URL:[Link]

  • Suzuki Coupling of Electron-Deficient Nitroanilines:

    • Title: The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.[1][5]

    • Source: ResearchGate / Chinese Chemical Letters.

    • URL:[Link]

  • Sonogashira Coupling Protocols & Troubleshooting:

    • Title: Sonogashira Cross-Coupling Reaction: A Review.

    • Source: MDPI / Catalysts.[6]

    • URL:[Link][1]

  • Substrate Data (2-Fluoro-6-iodo-4-nitroaniline):

    • Title: 2-Fluoro-4-iodo-6-nitroaniline Product Specifications.

    • Source: BLD Pharm.[7]

Sources

Application Note: Chemo-Selective Reduction of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized procedure for the conversion of 2-Fluoro-6-iodo-4-nitroaniline to 2-Fluoro-6-iodo-1,4-phenylenediamine . This transformation is a critical step in the synthesis of MEK inhibitors (e.g., Cobimetinib) and various PROTAC linkers.

The primary challenge in this synthesis is chemoselectivity . Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodeiodination (cleavage of the C-I bond), rendering the scaffold useless. This protocol utilizes an Iron/Ammonium Chloride (Fe/NH₄Cl) mediated reduction, which operates via a single-electron transfer mechanism, ensuring the complete reduction of the nitro group while preserving the sensitive aryl-iodide and aryl-fluoride motifs.

Strategic Analysis: Thermodynamics & Kinetics

The Chemoselectivity Challenge

The reduction of a nitro group to an amine is thermodynamically favorable but kinetically distinct depending on the method used.

MethodMechanismRisk Profile for Aryl IodidesSuitability
H₂ / Pd/C Catalytic HydrogenationHigh Risk: The C-I bond dissociation energy (~57 kcal/mol) is sufficiently low for Pd-catalyzed oxidative addition, leading to de-iodination.NOT RECOMMENDED
SnCl₂ / HCl Electron TransferLow Risk: Preserves halogens but generates stoichiometric tin waste, which is difficult to remove from phenylenediamines (chelation).Alternative (Small Scale)
Fe / NH₄Cl Surface-Mediated SETMinimal Risk: The reaction occurs on the iron surface. The potential is insufficient to cleave the C-I bond under neutral/mildly acidic conditions.PRIMARY PROTOCOL
Reaction Scheme

The target transformation involves the reduction of the nitro group at the C4 position to a primary amine, yielding a 1,4-phenylenediamine core.

ReactionScheme SM 2-Fluoro-6-iodo-4-nitroaniline (Starting Material) Reagents Fe (powder) / NH4Cl EtOH / H2O, 70°C SM->Reagents Product 2-Fluoro-6-iodo-1,4-phenylenediamine (Target) Reagents->Product Selective Reduction ByProduct Des-iodo Impurity (Avoided) Reagents->ByProduct H2/Pd Route (Risk)

Figure 1: Reaction scheme highlighting the selective pathway (Green) versus the avoided de-halogenation pathway (Grey).

Primary Protocol: Fe/NH₄Cl Reduction[1]

Materials & Reagents
ReagentEquiv.RoleGrade
2-Fluoro-6-iodo-4-nitroaniline 1.0Substrate>98% HPLC
Iron Powder 5.0 - 8.0ReductantElectrolytic grade (<325 mesh)
Ammonium Chloride (NH₄Cl) 5.0 - 8.0Electrolyte/BufferACS Reagent
Ethanol (EtOH) Solvent-95% or Absolute
Water (DI) Co-solvent-Deionized
Ethyl Acetate (EtOAc) Extraction-ACS Reagent
Experimental Procedure

Step 1: Solubilization

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv) in a mixture of EtOH and Water (Ratio 3:1 v/v).

    • Note: The concentration should be approximately 0.1 M to 0.2 M relative to the substrate.

Step 2: Activation & Addition

  • Add Ammonium Chloride (5.0 equiv) to the solution.[1] Stir for 5–10 minutes at room temperature.

  • Add Iron Powder (5.0 equiv) in a single portion.

    • Critical: Ensure the iron powder is fine (electrolytic grade) to maximize surface area. Coarse filings will result in stalled conversion.

Step 3: Reaction (Reflux)

  • Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Mechanism:[2][3][4][5][6] The reaction is heterogeneous.[7] Vigorous stirring is essential to keep the iron suspended.

  • Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Reaction is typically complete within 1 to 3 hours . The starting material (bright yellow/orange) will fade, and the product (often darkening due to air sensitivity) will form.

    • LC-MS Target: Look for M+H = 253.0 (approx, depending on isotope). Loss of Iodine would show mass -126.

Step 4: Workup (The "Iron Sludge" Filtration)

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

  • Wash: Wash the Celite pad copiously with warm EtOAc or MeOH to ensure the polar diamine product is desorbed from the iron surface.

    • Warning: Phenylenediamines bind tightly to metal oxides. Do not skimp on the wash volume.

Step 5: Extraction & Isolation

  • Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol/Methanol.

  • Dilute the remaining aqueous residue with water and extract 3x with EtOAc .

  • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.[1]

  • Storage: The product is oxidation-sensitive. Store under Nitrogen/Argon at -20°C if not using immediately.

Process Workflow Diagram

Workflow Start Start: Nitroaniline + EtOH/H2O AddReagents Add NH4Cl + Fe Powder Start->AddReagents Reflux Reflux @ 80°C (1-3 hrs) Vigorous Stirring AddReagents->Reflux Check QC Check: LCMS (Confirm Iodine Retention) Reflux->Check Check->Reflux Incomplete Filter Filter via Celite (Remove Fe Sludge) Check->Filter Complete Extract Extract w/ EtOAc Wash w/ Brine Filter->Extract Isolate Isolate Product (Store under Argon) Extract->Isolate

Figure 2: Operational workflow for the batch reduction process.

Analytical Validation & QC

To ensure the protocol was successful, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the broad NH₂ signal of the nitroaniline (often descaled downfield).

    • Appearance of a new broad singlet for the newly formed NH₂ group (typically 4.5–5.5 ppm).

    • Aromatic Region: The protons at C3 and C5 should remain as distinct signals (doublets or singlets depending on F-coupling). If de-iodination occurred, the splitting pattern will change drastically to show additional coupling.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]⁺ corresponding to C₆H₆FIN₂.

    • Isotope Pattern: Iodine does not have a distinct M+2 isotope like Br/Cl, but the mass defect is unique.

    • Failure Mode: If you see a peak at [M-126], the iodine has been cleaved.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Iron surface passivation or insufficient stirring.Add 2-3 drops of Acetic Acid to activate the iron. Increase stirring speed (RPM).
Low Yield Product trapped in Iron sludge.Wash Celite pad with warm MeOH or 10% MeOH in DCM.
Product turns black Oxidation of phenylenediamine.Perform workup rapidly. Add trace Sodium Dithionite/Ascorbic Acid during workup if necessary. Store under inert gas.
De-iodination observed Reaction too vigorous or wrong metal source.Ensure temperature does not exceed 80°C. Do NOT use Zinc/HCl (too aggressive). Stick to Fe/NH₄Cl.[8][1][9]

References

  • General Nitro Reduction (Fe/NH₄Cl): Ramadas, K., & Srinivasan, N. (1992).[8][10] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications.

  • Chemoselectivity Reviews: "Nitro Reduction - Common Conditions." Common Organic Chemistry. (Accessed 2023).

  • Iodide Preservation: Wu, G., et al. (2011).[11] "A novel iodide-catalyzed reduction of nitroarenes..." Organic Letters. (Demonstrates sensitivity of iodides and alternative mild reductions).

  • Organic Chemistry Portal: "Reduction of Nitro Compounds to Amines." (General methodology for Fe-mediated reductions).

Sources

Troubleshooting & Optimization

Technical Support Center: Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #SC-2024-STERIC Subject: Overcoming the "Steric Wall" in Biaryl Synthesis Assigned Expert: Senior Application Scientist, Catalysis Group

The Diagnostic Matrix: Why is your reaction failing?

Before changing catalysts, diagnose the specific failure mode. Steric hindrance creates a unique set of competing pathways compared to standard electronic deactivation.

ObservationLikely Root CauseThe "Steric" Mechanism
0% Conversion (Starting Material Recovery) Oxidative Addition Failure The catalyst cannot access the C-X bond due to ortho-substituents on the electrophile.
Low Yield + Protodeboronation (Ar-H) Transmetalation Failure The Pd(II) center is too crowded to accept the nucleophile. The boronic acid accumulates and hydrolyzes (protodeboronation) faster than it couples.
Homocoupling (Ar-Ar) Disproportionation Slow transmetalation allows oxygen to intervene, or the catalyst is reducing the aryl halide faster than the cross-coupling cycle.
Pd Black Precipitation Ligand Dissociation The bulky ligand is dissociating from Pd(0) to relieve strain, leading to catalyst death (agglomeration).
The Mechanics of Failure (Visualized)

In hindered systems, the rate-limiting step shifts. While oxidative addition is usually rate-limiting for aryl chlorides, transmetalation becomes the bottleneck for sterically hindered substrates (tetra-ortho systems).

SuzukiStericFailure Start Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Pd-X formed) Start->OxAdd Fast for Ar-Br Slow for Ar-Cl TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet BLOCKED by Steric Bulk PdBlack Pd Black (Catalyst Death) OxAdd->PdBlack Ligand Loss RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast if Transmetalation occurs Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Proto Boronic Acid Accumulates RedElim->Start

Figure 1: The "Steric Wall" usually occurs at the Transmetalation step (Red), causing the boronic acid to stall and decompose (Grey).

The Hardware: Catalyst Selection Guide

Standard ligands (PPh3, dppf) will fail. You need ligands that are electron-rich (to facilitate oxidative addition) and exceptionally bulky (to force the formation of a monoligated Pd species,


).
Option A: The Buchwald Pre-Catalysts (The Gold Standard)

Why they work: Dialkylbiaryl phosphines (e.g., SPhos, XPhos) form a secondary interaction between the ipso-carbon of the ligand's lower ring and the Palladium center. This stabilizes the active


 species, preventing Pd black formation even in crowded environments.
LigandBest Use CaseNotes
SPhos Universal Starter Excellent for tri-ortho substitutions. High stability.
XPhos Aryl Chlorides More bulky than SPhos; superior for unactivated aryl chlorides.
RuPhos Heterocycles Best for hindered heteroaryl halides or amines.

Critical Protocol Note: Do not mix Pd(OAc)2 and Ligand in situ for difficult couplings. Use G3 or G4 Pre-catalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:L ratio and activate immediately, avoiding the induction period where unstable boronic acids might decompose.

Option B: Pd-PEPPSI Catalysts (The "Tetra-Ortho" Breakers)

Why they work: N-Heterocyclic Carbenes (NHC) are stronger sigma-donors than phosphines. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design throws off the "throw-away" pyridine ligand to create a highly active catalytic species.

  • Recommendation: Use Pd-PEPPSI-IPent (Isopentyl).[1]

  • Data: Research by Organ et al. shows PEPPSI-IPent outperforms the older PEPPSI-IPr in tetra-ortho substituted biaryl synthesis due to its flexible steric bulk [1].

The Software: Reaction Conditions

The environment is just as critical as the catalyst.

1. The Base: The "Hydroxide" Dilemma
  • Standard:

    
     or 
    
    
    
    (Often too weak for hindered systems).
  • Hindered:

    
      (Potassium Phosphate Tribasic). It buffers the solution and provides higher basicity without being as nucleophilic/destructive as hydroxide.
    
  • Extreme:

    
      or 
    
    
    
    . Sometimes necessary for PEPPSI catalysts, but high risk of protodeboronation.
2. The Solvent: Temperature vs. Solubility
  • Dioxane/Water (4:1): The standard. Allows heating to 100°C.

  • Toluene/Water (10:1): Better for highly lipophilic substrates.

  • n-Butanol: Often overlooked but excellent for PEPPSI systems due to high boiling point and polarity.

Validated Protocol: "The Tetra-Ortho Breaker"

Objective: Coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted boronic acid (Tetra-ortho coupling).

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%) OR XPhos Pd G4 (2–5 mol%).

  • Base:

    
     (4.0 equiv) for PEPPSI; 
    
    
    
    (4.0 equiv) for Buchwald.
  • Solvent: 1,4-Dioxane (anhydrous).

  • Additive: Water (trace, or defined ratio if using K3PO4).

Step-by-Step:

  • The Vessel: Use a screw-cap vial with a PTFE septum. Strict exclusion of oxygen is vital because the slow reaction rate gives O2 more time to kill the catalyst.

  • Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5–2.0 equiv), and Base inside a glovebox or under active Argon flow.

  • Catalyst Addition: Add the Pre-catalyst solid last.

  • Solvent: Add sparged (degassed) Dioxane.

  • Temperature Ramp:

    • Do not plunge into 100°C immediately.

    • Stir at 40°C for 30 mins (initiation).

    • Ramp to 80°C–100°C and hold for 24 hours.

  • Monitoring: Check LCMS at 2 hours.

    • If Ar-H (protodeboronation) is high: Stop. You need the "Slow Release" method (see FAQ).

    • If SM remains: Add 2nd portion of catalyst (1 mol%) and Boronic acid (0.5 equiv).

Troubleshooting FAQ

Q: My boronic acid decomposes (protodeboronation) before the reaction starts. What now? A: You have hit the "Transmetalation/Hydrolysis Paradox."

  • Solution: Switch to MIDA Boronates .

  • Mechanism: MIDA boronates are stable to base/heat. They slowly hydrolyze to release the active boronic acid gradually. This keeps the concentration of free boronic acid low, starving the protodeboronation pathway while feeding the catalytic cycle [2].

  • Alternative: Use Potassium Trifluoroborates (

    
    ) which also have a slow-release mechanism.
    

Q: Can I use Microwave irradiation? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate protodeboronation.

  • Guidance: Only use microwave if your boronic acid is electronically stable (e.g., electron-poor rings). For electron-rich, hindered boronic acids, conventional heating (oil bath) is safer to control the decomposition.

Q: I see Pd black immediately upon heating. A: Your catalyst is dying before it enters the cycle.

  • Fix 1: Ensure you are using a G3/G4 Pre-catalyst , not Pd(OAc)2 + Ligand.

  • Fix 2: Increase the Ligand:Pd ratio to 2:1 manually (add extra free ligand).

  • Fix 3: Check your solvent degassing. Oxygen is the enemy of the monoligated species.

References
  • Organ, M. G., et al. (2017). "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry. Available at: [Link][1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2] Available at: [Link]

  • Newman, S. G., & Lautens, M. (2010). "The Role of Protodeboronation in the Suzuki-Miyaura Coupling." Journal of the American Chemical Society.[2] (Contextual grounding for mechanism).

Sources

Technical Support Center: Solubility Guide for 2-Fluoro-6-iodo-4-nitroaniline

[1][2][3][4]

Technical Overview & Chemical Profile[2][3][4][5][6]

Senior Scientist Note: 2-Fluoro-6-iodo-4-nitroaniline presents a classic "solubility paradox" common in multi-halogenated aromatics. The molecule possesses strong polarity drivers (Nitro, Amino groups) competing with significant lipophilic contributors (Iodo, Fluoro substituents).[1][2][3] The flanking of the primary amine by Iodine and Fluorine (positions 2 and 6) creates steric hindrance and potential intramolecular hydrogen bonding, which often reduces its ability to interact with protic solvents compared to its non-halogenated analogs.[1][2]

PropertyData / EstimateTechnical Implication
CAS Number 517920-73-9Unique identifier for procurement/safety checks.
Molecular Formula C₆H₄FIN₂O₂MW: ~282.01 g/mol
LogP (Est.) 2.1 - 2.5Moderate lipophilicity; prone to precipitation in aqueous buffers.[1][2][4][3]
pKa (Est.) ~1.0 (Aniline NH₂)The electron-withdrawing groups (NO₂, F, I) drastically reduce basicity.[1][2][4][3] It will not protonate easily in mild acids.[1][2][4][3]
Appearance Yellow/Brown SolidTypical of nitroanilines due to n→π* transitions.[1][2][4][3]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into cell culture media or buffer?

Diagnosis: This is a "Solvent Shock" phenomenon.[2][4][3] The compound has a moderate LogP (~2.[1][2][4][3]3) and low aqueous solubility.[1][2][4][3][5] When you dilute a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the solvent environment shifts rapidly from lipophilic to hydrophilic, forcing the compound out of solution before it can disperse.[1][2]

Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution in a 50:50 DMSO:Water (or Ethanol) mix.[1][2][4][3]

  • Sonicate, Don't Vortex: Vortexing creates bubbles that can act as nucleation sites for precipitation.[1][2][4][3] Bath sonication (37°C, 5 mins) promotes better dispersion.[1][2][4][3]

  • Limit Final Concentration: Ensure your final assay concentration does not exceed the thermodynamic solubility limit (likely <100 µM in aqueous media).

Q2: I am trying to purify this compound using column chromatography. It trails/streaks on silica with Hexane/Ethyl Acetate.[1][2][3][4] Why?

Diagnosis: The primary amine (-NH₂) interacts strongly with the acidic silanols on the silica gel surface, causing peak tailing.[2][3] Additionally, the compound is likely poorly soluble in pure Hexane, leading to "smearing" rather than distinct banding.[1][2][4][3]

Solution:

  • Modify the Mobile Phase: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity.[2][4][3]

  • Switch Solvents: Move to a Dichloromethane (DCM) / Methanol system. The compound is significantly more soluble in DCM than Hexane, allowing for sharper loading bands.[1][2][4][3]

Q3: Which solvent should I use for high-concentration stock solutions (>50 mM) for long-term storage?

Diagnosis: Protic solvents like Ethanol or Methanol are prone to evaporation and can absorb atmospheric water, which may degrade the compound or alter concentration over time.[1][2][4][3]

Solution:

  • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) .[1][2][4][3]

  • Reasoning: DMSO has a high boiling point, excellent solvency for nitroanilines, and prevents aggregation.[1][2][4][3]

  • Storage: Store at -20°C in amber glass vials (to prevent photodegradation of the iodo-group) with a PTFE-lined cap.

Q4: Can I use Acetone for recrystallization?

Diagnosis: Acetone is a good solvent for solubilization but can be problematic for crystallization because it evaporates too quickly and can form Schiff bases with the primary amine over long periods or under heat.[2][4][3]

Solution:

  • Better Alternative: Use an Ethanol/Water or Methanol/Water gradient.[1][2][4][3] Dissolve the compound in hot Ethanol, then slowly add warm water until turbidity persists.[1][2][4][3] Allow to cool slowly to room temperature, then 4°C. This exploits the steep temperature-solubility curve of nitroanilines in alcohols.[2][4][3]

Decision Frameworks & Visualizations

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your experimental application.

SolventSelectionStartStart: Select ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis(Reaction)Start->SynthesisPurificationPurification(Chromatography)Start->PurificationAnalysisAnalytical(NMR/HPLC)Start->AnalysisStockMake Stock SolutionBioAssay->StockReactionTypeReaction Type?Synthesis->ReactionTypeMobilePhaseMobile Phase?Purification->MobilePhaseTechniqueTechnique?Analysis->TechniqueDMSOAnhydrous DMSO(Store -20°C)Stock->DMSOMax SolubilityDMFDMF or DMAc(High T Reactions)ReactionType->DMFSnAr / High TempDCMDCM / MeOH(Avoid Hexane)ReactionType->DCMRoom Temp / AcylationMobilePhase->DCMSilica ColumnTechnique->DMSOHPLC InjectionDeuteratedDMSO-d6 or CDCl3Technique->DeuteratedNMR

Caption: Decision tree for selecting the optimal solvent based on downstream experimental requirements.

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Designed to minimize moisture uptake and photodegradation.[1]

Materials:

  • 2-Fluoro-6-iodo-4-nitroaniline (Solid)[1][2][4][3]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1][2][3]

  • Amber glass vial (2 mL or 4 mL)

  • Sonicator bath[1]

Procedure:

  • Weighing: Weigh approximately 14.1 mg of the compound into the amber vial. (Calculation:

    
    ).[1][2][4][3]
    
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dispersion: Cap the vial tightly. Vortex for 30 seconds.[1][2][4][3]

  • Dissolution: If solid remains, place in a sonicator bath at 37°C for 5-10 minutes. Note: Visual clarity is mandatory.[1][2][4][3] If cloudy, do not proceed.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: Solubility Screening (Gravimetric Estimate)

Use this if you need to test a non-standard solvent.[1][2][3]

  • Add 10 mg of compound to a clear glass vial.

  • Add 100 µL of the target solvent.[1][2][4][3]

  • Vortex for 1 minute.

    • If clear: Solubility is >100 mg/mL (High).[1][2][4][3]

    • If solid remains:[1][3][5] Add solvent in 100 µL increments, vortexing between each addition, until clear.

  • Calculation:

    
    .[1][2][4][3]
    

Solubility Data Summary

Data estimated based on structural analogs (2-fluoro-4-nitroaniline and 2,6-dibromo-4-nitroaniline) and general chemical principles.

Solvent ClassSpecific SolventEstimated SolubilityComments
Polar Aprotic DMSO High (>50 mg/mL) Recommended. Best for stocks and bio-assays.[1][2][4][3]
Polar Aprotic DMFHigh (>50 mg/mL)Good alternative for synthesis.[1][2][4][3] Hard to remove (high BP).
Polar Aprotic AcetoneModerate-HighGood for cleaning glassware; evaporates too fast for stocks.[1][2][4][3]
Polar Protic EthanolModerate (~10-20 mg/mL)Temperature dependent.[1][2][4][3] Good for recrystallization.[1][2][4][3][6]
Polar Protic MethanolModerate (~10-20 mg/mL)Common HPLC solvent.[1][2][4][3]
Chlorinated DCM / ChloroformModerate-HighExcellent for liquid-liquid extraction (organic layer).[1][2][4][3]
Non-Polar Hexane / HeptaneVery Low (<1 mg/mL) Avoid. Will cause oiling out or precipitation.[1][2][4][3]
Aqueous Water / PBSInsoluble Requires surfactant or co-solvent (DMSO) to exist in solution.[1][2][4][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Retrieved from [Link] (Structural analog data used for solubility estimation).[1][2][4][3]

  • ResearchGate. Solubility of drugs in ethanol and DMSO. Retrieved from [Link] (General principles of co-solvent dilution).

preventing deiodination during nitro reduction of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Deiodination of 2-Fluoro-6-iodo-4-nitroaniline Status: Open Assigned Specialist: Senior Application Scientist

Technical Overview: The Chemoselectivity Challenge

User Query: "I need to reduce the nitro group of 2-Fluoro-6-iodo-4-nitroaniline to the amine, but standard hydrogenation is causing deiodination. How do I prevent this?"

Root Cause Analysis: The reduction of a nitro group (


) to an amine (

) in the presence of an aryl iodide involves a competition between two reduction pathways.
  • Pathway A (Desired): Stepwise reduction of the N-O bonds (

    
    ).
    
  • Pathway B (Undesired): Hydrogenolysis of the Carbon-Iodine bond (

    
    ).
    

Why this happens: Standard catalytic hydrogenation (e.g.,


) is non-selective. Palladium is an excellent catalyst for oxidative addition into C-I bonds, facilitating their cleavage (deiodination) often faster than or concurrent with nitro reduction. The presence of the Fluorine atom at the 2-position pulls electron density, slightly weakening the C-I bond at the 6-position, making it even more susceptible to oxidative addition.
Reaction Pathway Visualization

ReactionPathway Start 2-Fluoro-6-iodo- 4-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso Reduction (2e-) SideProduct Side Product: Deiodinated Amine Start->SideProduct Pd/C Hydrogenolysis (C-I Cleavage) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl Reduction (2e-) Target Target Product: 2-Fluoro-6-iodo- 1,4-benzenediamine Hydroxyl->Target Reduction (2e-) Target->SideProduct Over-reduction

Caption: Kinetic competition between nitro reduction (Blue) and deiodination (Red). Standard Pd/C accelerates the Red pathway.

Recommended Protocols (Tier 2 Support)

For your specific substrate, Chemical Reduction is superior to Catalytic Hydrogenation. We recommend the following two methods based on your scale and equipment.

Method A: The "Gold Standard" (Fe / NH₄Cl)

Best for: Scale-up (>1g), Green Chemistry, Cost-efficiency. Mechanism: Single Electron Transfer (SET) from Iron surface. Selectivity: >99% for


 over 

.

Protocol:

  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.

  • Solvent System: Prepare a mixture of Ethanol : Water (3:1) . The water is critical for the ammonium chloride electrolyte.

  • Activation: Add Iron Powder (5.0 equiv) and Ammonium Chloride (

    
    , 1.0 equiv)  to the solvent. Heat to reflux for 15 minutes to "etch" the iron surface (you will see the grey powder turn darker/black).
    
  • Addition: Add 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv) carefully.

    • Note: If the substrate is insoluble, dissolve it in a minimal amount of THF or Ethyl Acetate and add this solution to the refluxing iron slurry.

  • Reaction: Reflux vigorously for 1–4 hours. Monitor by TLC or HPLC.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Filtration: Filter the mixture through a pad of Celite while still warm (if possible) or diluted with Ethyl Acetate. The iron oxide sludge can be sticky.

    • Wash: Wash the Celite pad generously with Ethyl Acetate.

    • Partition: Wash the organic filtrate with water (2x) and Brine (1x).

    • Dry: Dry over

      
       and concentrate.
      

Why this works: The mild acidic conditions (buffered by


) are insufficient to protonate the C-I bond for cleavage, but sufficient to activate the nitro group for reduction by Iron.
Method B: The "High Precision" (SnCl₂ · 2H₂O)

Best for: Small scale (<1g), High-value intermediates. Selectivity: Excellent, but generates toxic tin waste.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Reagent: Add Stannous Chloride Dihydrate (

    
    , 5.0 equiv) .
    
  • Reaction: Heat to 70°C (or reflux) for 2–6 hours.

  • Workup (The "Emulsion Killer" Method):

    • Standard workup leads to terrible emulsions. Use this instead:

    • Cool the reaction mixture.

    • Neutralization: Slowly add saturated Sodium Bicarbonate (

      
      )  solution. Gas evolution (
      
      
      
      ) will occur.
    • The Trick: Adjust pH to ~8. A thick white precipitate (Tin hydroxides) will form.

    • Celite: Add a scoop of Celite directly to the beaker. Stir for 10 minutes.

    • Filter: Filter the entire suspension through a Celite pad.[2][3] The tin salts will get trapped in the Celite.

    • Extract: Extract the clear filtrate with Ethyl Acetate.

Catalytic Alternatives (Tier 3 Support)

If you must use hydrogenation (e.g., for high-throughput screening), you cannot use standard Pd/C. You must use a poisoned catalyst .

Method C: Sulfided Platinum on Carbon (Pt(S)/C)

Reagent: 5% Pt/C (Sulfided) or 1-3% Pt/C poisoned with Vanadium. Conditions:


 (1 atm to 50 psi), Methanol or THF.

Protocol:

  • Load catalyst (5-10 wt% loading) under Argon.

  • Add substrate solution.

  • Purge with

    
    .
    
  • Stir at Room Temperature.

    • Warning: Do not heat. Elevated temperatures increase the kinetic energy enough to overcome the activation barrier for C-I cleavage, even with a poisoned catalyst.

Comparison of Methods:

FeatureFe / NH₄ClSnCl₂Pd/C (Standard)Pt(S)/C (Poisoned)
Iodine Retention Excellent Excellent Poor Good
Scalability HighLow (Waste)HighMedium
Workup Ease ModerateDifficult (Emulsions)Easy (Filter)Easy (Filter)
Cost LowMediumHighVery High

Troubleshooting & FAQs

Q: My SnCl₂ reaction turned into a white, milky paste during workup. I can't separate the layers. A: You have created a Tin Hydroxide emulsion.

  • Immediate Fix: Add solid Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour. The tartrate binds the Tin ions, breaking the emulsion.

  • Alternative: Filter the entire mess through a large pad of Celite.[3] Do not try to extract until the solids are removed.

Q: I used Fe/NH₄Cl but the reaction stalled at 80% conversion. A: This is usually due to "surface passivation" of the iron.

  • Fix: Add a fresh portion of Iron powder (1-2 equiv) and increase mechanical stirring speed. The mechanical abrasion helps keep the iron surface active. Ensure you are adding enough water; anhydrous ethanol stops the electron transfer.

Q: Can I use Zinc/Acetic Acid? A: Use with caution. Zinc is more reducing than Iron. While it often works, prolonged exposure or high temperatures can lead to dehalogenation or over-reduction to the hydrazo compound. Iron is safer for the C-I bond.

Q: Is the Fluorine atom at risk? A: No. The Carbon-Fluorine (C-F) bond is extremely strong (approx. 116 kcal/mol) compared to the C-I bond (approx. 51 kcal/mol). None of the methods listed above will cleave the C-F bond under standard conditions.

Decision Support Tool

DecisionTree Start Start: Reduce Nitro (Preserve Aryl Iodide) Scale What is your scale? Start->Scale Large > 5 grams Scale->Large Large Small < 1 gram Scale->Small Small FeMethod USE METHOD A: Fe / NH4Cl (Scalable, Green) Large->FeMethod Hydrogenation Is Hydrogenation Mandatory? Small->Hydrogenation SnMethod USE METHOD B: SnCl2 (High Selectivity) Hydrogenation->SnMethod No PtMethod USE METHOD C: Pt(S)/C (Poisoned Catalyst) Hydrogenation->PtMethod Yes AvoidPd AVOID Pd/C PtMethod->AvoidPd Warning

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and constraints.

References

  • Selective Reduction with Fe/NH4Cl

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
    • Source:Synthetic Communic
    • URL:[Link]

  • SnCl2 Reduction Protocol

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
    • Source:Tetrahedron Letters, 1984, 25(8), 839-842.
    • URL:[Link]

  • Catalytic Hydrogenation Issues (Dehalogenation)

    • Title: The Hydrogenation of Nitrobenzene over Metal C
    • Source: University of Glasgow Theses.
    • URL:[Link]

  • Workup of Tin Reactions

    • Title: Workup: How to Manage an Emulsion (Tin Byproducts).
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

Sources

removing palladium impurities from 2-Fluoro-6-iodo-4-nitroaniline products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-iodo-4-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing palladium impurities from your final product. As palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex molecules like substituted anilines, residual palladium is a common yet critical issue to address to ensure the purity and safety of your compounds.

This resource is designed to provide you with the expertise and practical insights needed to effectively and efficiently purify your 2-Fluoro-6-iodo-4-nitroaniline products.

Troubleshooting Guide: Palladium Removal Strategies

Palladium impurities can exist in various forms, including Pd(0), Pd(II), and as complexes with ligands, making a one-size-fits-all purification approach ineffective. The choice of method depends on the nature of the palladium species, the properties of your target molecule, and the required level of purity.

Initial Assessment: What is the nature of your palladium impurity?

Before selecting a purification method, it is crucial to consider the likely state of the palladium in your reaction mixture. This is largely dictated by the type of palladium-catalyzed reaction used in your synthesis.

  • Pd(0) species are common in reactions like Suzuki, Heck, and Stille couplings. These are often less soluble and may begin to agglomerate.

  • Pd(II) species are typically present in reactions such as Wacker-type oxidations or if the Pd(0) catalyst is oxidized during the work-up. These species are generally more soluble.

  • Ligand-bound palladium complexes will have solubility profiles influenced by the ligand itself.

If the specific reaction and catalyst used are known, you can make an educated guess about the nature of the palladium impurity and select a more targeted removal strategy.

Q1: My crude 2-Fluoro-6-iodo-4-nitroaniline product is discolored, suggesting significant palladium contamination. What is the first step I should take?

A common first step is a simple filtration. If your palladium catalyst was supported on a solid matrix (e.g., Pd/C), filtration is the primary method of removal. For homogeneous catalysts, the palladium can sometimes precipitate out of solution upon cooling or solvent change.

Step-by-Step Protocol 1: Initial Filtration

  • Solvent Selection : If your crude product is a solid, dissolve it in a suitable solvent. Based on the properties of 2-Fluoro-6-iodo-4-nitroaniline, polar aprotic solvents like acetone, ethyl acetate, or acetonitrile are good starting points.[1]

  • Slurry and Filter : Create a slurry of your crude product in the chosen solvent. Pass the mixture through a pad of celite or a membrane filter.

  • Wash : Wash the filter cake with a small amount of fresh, cold solvent to recover any product that may have been retained.

  • Analysis : Analyze the filtrate for palladium content to determine the effectiveness of this initial step.

Q2: Filtration alone was not sufficient to remove the palladium. What are my options now?

If filtration is ineffective, the palladium is likely dissolved in your product solution. In this case, you have several options, including treatment with palladium scavengers, chromatography, or recrystallization. The choice will depend on the level of contamination, the scale of your reaction, and the desired final purity.

Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude 2-Fluoro-6-iodo-4-nitroaniline with Pd Impurity filtration Initial Filtration (e.g., through Celite) start->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 scavenger Palladium Scavenger Treatment analysis1->scavenger High Pd Content recrystallization Recrystallization analysis1->recrystallization Moderate Pd Content end Pure Product (<10 ppm Pd) analysis1->end Low Pd Content analysis2 Analyze Final Product Purity scavenger->analysis2 chromatography Column Chromatography chromatography->analysis2 recrystallization->analysis2 analysis2->chromatography Purity Not Met analysis2->end Purity Met

Caption: Decision workflow for selecting a palladium purification strategy.

Palladium Removal Techniques: A Comparative Overview

MethodPrincipleAdvantagesDisadvantagesBest For
Palladium Scavengers Adsorption of palladium species onto a solid support functionalized with chelating agents (e.g., thiol, amine groups).[2][3]High selectivity for palladium, can be used in batch or flow, often results in very low palladium levels (<10 ppm).[2]Cost of scavenger, potential for product loss on the solid support, may require optimization of scavenger type and conditions.Removing a wide range of palladium species to very low levels.
Column Chromatography Separation based on differential adsorption of the product and impurities on a stationary phase (e.g., silica gel).Can remove a variety of impurities simultaneously.Can be time-consuming and solvent-intensive, potential for product loss on the column, may not be effective for all palladium species.Moderate levels of palladium and other impurities.
Recrystallization Purification based on the differential solubility of the product and impurities in a solvent at different temperatures.Cost-effective, can yield highly pure crystalline material.Requires finding a suitable solvent system, can lead to significant product loss in the mother liquor, may not be effective if the impurity co-crystallizes.[3]Removing moderate to low levels of impurities when a suitable solvent is known.
Activated Carbon Adsorption of palladium and other impurities onto the surface of activated carbon.Inexpensive, can be effective for a range of impurities.Can be non-selective and lead to significant product loss, may require high temperatures for effective scavenging.Decolorizing and removing a variety of impurities, including some palladium species.

Frequently Asked Questions (FAQs)

Q3: Which type of palladium scavenger is best for my needs?

The best scavenger depends on the nature of the palladium impurity.

  • Thiol-based scavengers (e.g., silica-bound mercaptopropyl groups) are generally effective for a wide range of palladium species, including both Pd(0) and Pd(II).

  • Amine-based scavengers can be effective for Lewis acidic Pd(II) species.

  • Specialized scavengers with triazine functionalities (e.g., MP-TMT) have shown high efficacy for palladium removal.

It is often recommended to screen a small selection of scavengers to find the most effective one for your specific reaction conditions.

Step-by-Step Protocol 2: Palladium Scavenger Screening

  • Preparation : In separate vials, dissolve a small, known amount of your crude 2-Fluoro-6-iodo-4-nitroaniline in a suitable solvent (e.g., acetonitrile, ethyl acetate).

  • Scavenger Addition : To each vial, add a different palladium scavenger (e.g., a thiol-based silica scavenger, an amine-based scavenger, and a triazine-based scavenger). A typical starting point is to use 5-10 equivalents of scavenger relative to the estimated amount of palladium.

  • Agitation and Heating : Stir the mixtures at room temperature or with gentle heating (e.g., 40-50 °C) for a set period (e.g., 2-4 hours).

  • Filtration : Filter each mixture to remove the scavenger.

  • Analysis : Analyze the palladium content in each filtrate using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine which scavenger was most effective.

Q4: Can I use recrystallization to purify 2-Fluoro-6-iodo-4-nitroaniline?

Yes, recrystallization can be an effective method, especially if the palladium levels are not excessively high. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in solution.

Based on its chemical structure, 2-Fluoro-6-iodo-4-nitroaniline is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate.[1] It will likely have limited solubility in non-polar solvents like hexanes or toluene.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve optimal recrystallization.

Step-by-Step Protocol 3: Recrystallization of 2-Fluoro-6-iodo-4-nitroaniline

  • Solvent Screening : In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution : In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation : Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying : Dry the purified crystals under vacuum.

Logical Relationship of Purification Steps

Purification_Logic start Crude Product initial_analysis Assess Impurity Profile (Color, TLC, etc.) start->initial_analysis filtration Bulk Pd Removal (Filtration) initial_analysis->filtration Visible Pd particles scavenging Targeted Pd Removal (Scavengers) initial_analysis->scavenging High suspicion of dissolved Pd chromatography Broad Spectrum Purification (Chromatography) initial_analysis->chromatography Multiple impurities filtration->scavenging final_analysis Purity Verification (ICP-MS, NMR, etc.) scavenging->final_analysis recrystallization Final Polishing (Recrystallization) chromatography->recrystallization recrystallization->final_analysis pure_product Pure 2-Fluoro-6-iodo-4-nitroaniline final_analysis->pure_product

Caption: Logical flow for multi-step purification of 2-Fluoro-6-iodo-4-nitroaniline.

Q5: What analytical techniques should I use to quantify palladium levels?

For accurate and sensitive quantification of trace palladium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard. For a qualitative and rapid assessment during the purification process, Thin Layer Chromatography (TLC) can sometimes be useful if the palladium complexes are colored and move differently from your product.

References

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Crecente-Campo, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (n.d.). How to Remove Palladium in three easy steps. Retrieved from [Link]

Sources

avoiding side reactions in Sonogashira coupling of iodoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with iodoaniline substrates. The electron-rich nature of iodoanilines presents unique challenges, often leading to undesired side reactions that can complicate synthesis and reduce yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve successful couplings.

The Challenge with Iodoanilines

Iodoanilines are valuable building blocks in medicinal chemistry and materials science. However, their electron-donating amino group can influence the reactivity of the palladium catalyst and promote side reactions. The primary challenges encountered during the Sonogashira coupling of iodoanilines include:

  • Glaser-Hay Homocoupling: The oxidative dimerization of the terminal alkyne to form a 1,3-diyne impurity. This is often promoted by the presence of a copper co-catalyst and oxygen.[1][2][3]

  • Hydrodehalogenation: The premature reduction of the iodoaniline starting material to aniline, which terminates the catalytic cycle and reduces the yield of the desired product.[4][5]

  • Sluggish Reactions: The electron-rich nature of iodoanilines can sometimes lead to slow or incomplete reactions.[6]

This guide will provide you with the knowledge and tools to diagnose and overcome these common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the Sonogashira coupling of iodoanilines.

Q1: My reaction is producing a significant amount of alkyne homocoupling (Glaser product). What is the primary cause and how can I prevent it?

A1: Alkyne homocoupling, or the Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1] The presence of oxygen promotes this undesired dimerization of the terminal alkyne.[1][2]

Primary Cause: The reaction of the copper(I) co-catalyst with the terminal alkyne in the presence of an oxidant (typically oxygen) leads to the formation of a copper acetylide, which can then undergo oxidative coupling.[3][7]

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][8] Many modern palladium catalysts and ligand systems are efficient enough to promote the coupling without the need for a copper co-catalyst.[7][8]

  • Use a Silyl-Protected Alkyne: Employing a terminal alkyne protected with a trimethylsilyl (TMS) or other silyl group can prevent homocoupling. The silyl group can be conveniently removed in situ or in a subsequent step.[1]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the homocoupling side reaction.[2]

Q2: I am observing a significant amount of aniline as a byproduct, indicating hydrodehalogenation. What reaction parameters influence this side reaction?

A2: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the formation of aniline from your iodoaniline starting material.[4][5] This side reaction is a common issue in palladium-catalyzed cross-coupling reactions.[4]

Influencing Factors:

  • Hydride Source: The presence of a hydride source is a primary cause. This can be the solvent (e.g., alcohols), the amine base, or even trace amounts of water.[4]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.[4]

  • Ligand and Base Combination: The choice of phosphine ligand and base is crucial. Certain combinations can favor the formation of palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.[4]

  • Catalyst Decomposition: Decomposition of the palladium(0) catalyst can also generate palladium hydrides.

Q3: My reaction with an electron-rich iodoaniline is very sluggish. How can I improve the reaction rate and conversion?

A3: Electron-rich aryl iodides can sometimes be challenging substrates in Sonogashira couplings.[6]

Strategies to Improve Conversion:

  • Ligand Selection: Employing electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[7][9] Ligands like tri-tert-butylphosphine (P(t-Bu)3) or dicyclohexyl(phenyl)phosphine (PCy2Ph) can be effective.

  • Catalyst Choice: Consider using a more active palladium precatalyst, such as a palladacycle or a catalyst system based on a strong N-heterocyclic carbene (NHC) ligand.[7][10]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. While THF and amine solvents are common, polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction, but be mindful that they can also act as a hydride source for hydrodehalogenation.[11][12]

  • Base Selection: The choice of base is critical. For copper-free reactions, secondary amines like piperidine or diisopropylamine are often more effective than triethylamine.[1] For copper-catalyzed reactions, a range of organic and inorganic bases can be used.[1]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Low to no conversion of iodoaniline 1. Inactive catalyst.2. Insufficiently basic conditions.3. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst.2. Switch to a stronger or more appropriate base (e.g., piperidine for copper-free systems).3. Gradually increase the reaction temperature, monitoring for byproduct formation.
Multiple spots on TLC, complex mixture 1. Glaser homocoupling.2. Hydrodehalogenation.3. Catalyst decomposition.1. Switch to a copper-free protocol or use a silyl-protected alkyne.2. Use an anhydrous, aprotic solvent. Consider a non-amine base if hydrodehalogenation is severe.3. Ensure the reaction is run under a strict inert atmosphere.
Formation of a dark black precipitate (palladium black) 1. Catalyst decomposition.1. Use a more robust ligand that stabilizes the Pd(0) species.2. Ensure rigorous exclusion of oxygen.3. Lower the reaction temperature.
Reaction works well with aromatic alkynes but fails with aliphatic alkynes 1. Aliphatic alkynes can be less reactive.2. Steric hindrance.1. Increase catalyst loading or reaction temperature.2. For sterically demanding substrates, a less bulky phosphine ligand might be beneficial.[9]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira coupling pathway and the major side reactions.

Sonogashira_Mechanism cluster_main Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) cluster_hydro Hydrodehalogenation (Side Reaction) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Trans Transmetalation PdII->Trans Cu-C≡CR PdII_hydro Ar-Pd(II)-I(L₂) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Trans->Pd_Alkyne RE Reductive Elimination Pd_Alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡C-H Cu_cat Cu(I) Alkyne->Cu_cat Oxidation Oxidation (O₂) Cu_cat->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne Hydride Hydride Source (e.g., amine, H₂O) PdII_hydro->Hydride Pd_H Ar-Pd(II)-H(L₂) Hydride->Pd_H RE_hydro Reductive Elimination Pd_H->RE_hydro RE_hydro->Pd0 from main cycle Aniline Ar-H RE_hydro->Aniline

Caption: Catalytic cycles for Sonogashira coupling and major side reactions.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of iodoanilines with terminal alkynes.

Materials:

  • Iodoaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the iodoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling for Suppression of Glaser Homocoupling

This protocol is recommended when Glaser homocoupling is a significant issue.

Materials:

  • Iodoaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the iodoaniline, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address common issues.

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield / Byproducts) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Inert Ensure Rigorous Inert Atmosphere Check_Purity->Check_Inert Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Inert->Analyze_Byproducts Glaser Glaser Homocoupling Dominant? Analyze_Byproducts->Glaser Hydrodehalogenation Hydrodehalogenation Observed? Glaser->Hydrodehalogenation No Copper_Free Switch to Copper-Free Protocol (Protocol 2) Glaser->Copper_Free Yes Silyl_Alkyne Use Silyl-Protected Alkyne Glaser->Silyl_Alkyne Yes Low_Conversion Low Conversion? Hydrodehalogenation->Low_Conversion No Change_Solvent Change to Aprotic Solvent (e.g., Dioxane, Toluene) Hydrodehalogenation->Change_Solvent Yes Change_Base Use a Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) Hydrodehalogenation->Change_Base Yes Optimize_Ligand Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) Low_Conversion->Optimize_Ligand Yes Increase_Temp Increase Temperature Incrementally Low_Conversion->Increase_Temp Yes Change_Catalyst Use a More Active Pd Precatalyst Low_Conversion->Change_Catalyst Yes End Successful Coupling Copper_Free->End Silyl_Alkyne->End Change_Solvent->End Change_Base->End Optimize_Ligand->End Increase_Temp->End Change_Catalyst->End

Caption: A decision-making workflow for troubleshooting Sonogashira couplings.

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Investigation of sp(2)-sp coupling for electron-enriched aryl dihalides under oxygen-free Sonogashira coupling reaction conditions using a two-chamber reaction system. (2010). PubMed. [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2016). Organic & Biomolecular Chemistry. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). ChemistrySelect.
  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. (2008). Synlett. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2021). The Journal of Organic Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). Chemical Reviews. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2022). Reddit. [Link]

  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012). The Journal of Organic Chemistry. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2018). Organometallics. [Link]

Sources

catalyst selection for sterically congested iodo-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Case Reference: #CAT-IA-042 Subject: Catalyst Selection & Optimization for Sterically Congested Iodo-Anilines Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double-Trouble" Substrate

Working with sterically congested iodo-anilines (e.g., 2,6-disubstituted-4-iodoaniline or ortho-substituted 2-iodoaniline) presents a unique "double-trouble" kinetic challenge for palladium catalysis:

  • Steric Wall: Ortho-substituents drastically retard the rate of oxidative addition (OA) and transmetallation (TM). The catalyst struggles to access the C-I bond.

  • Catalyst Poisoning: The free amine (-NH

    
    ) is a competent ligand (L-type). In the absence of a strongly binding ancillary ligand, the substrate itself coordinates to the Pd(II) center, forming unreactive "off-cycle" resting states (e.g., 
    
    
    
    ).

This guide provides a self-validating logic for bypassing these hurdles using next-generation ligand systems.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at <20% conversion despite using Pd(PPh ) . Is the Iodine unreactive?

Diagnosis: The Iodine is reactive, but your catalyst is not. Triphenylphosphine (PPh


) is insufficiently electron-rich to force oxidative addition on a hindered center and too small to prevent the free amine from poisoning the metal.
Solution:  Switch to Dialkylbiaryl Phosphines (Buchwald Ligands)  or NHC (N-Heterocyclic Carbene)  ligands.
  • Why: Ligands like SPhos or XPhos are electron-rich (boosting OA) and extremely bulky. The bulk creates a "safety shell" around the Pd, preventing the substrate's -NH

    
     group from binding, while the specific geometry facilitates the coupling of hindered partners.
    
Q2: I see rapid formation of a black precipitate (Pd black) immediately after heating.

Diagnosis: Catalyst decomposition ("death") before entering the catalytic cycle. This is common with unhindered Pd sources (like Pd(OAc)


) in the presence of free amines.
Solution:  Use a Precatalyst  instead of generating the catalyst in situ.
  • Recommendation: Pd-PEPPSI-IPr or XPhos Pd G4 .

  • Mechanism: These precatalysts are air-stable, defined species that release the active Pd(0) species only upon heating or base activation. This controlled release prevents early-stage aggregation into Pd black.

Q3: I am getting dehalogenated side-product (Ar-H) instead of the coupled product.

Diagnosis: This is "Hydrodehalogenation." It occurs when Transmetallation is too slow (due to steric bulk), allowing the Pd(II)-Ar intermediate to undergo


-hydride elimination (if alkyl groups are present) or abstract a hydride from the solvent/base.
Solution: 
  • Increase Concentration: Push the bimolecular Transmetallation step by running at higher molarity (0.5 M - 1.0 M).

  • Switch Solvent: Avoid alcohols (isopropanol is a hydride source). Use 1,4-Dioxane or Toluene .

  • Base Selection: Switch to anhydrous Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .

Decision Matrix: Ligand Selection

Use this logic flow to select the starting catalyst system based on your specific steric profile.

LigandSelection Start Substrate Analysis: Sterically Congested Iodo-Aniline CouplingType Coupling Type? Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald StericLevel Steric Severity? Suzuki->StericLevel Rec3 Rec: BrettPhos Pd G4 (Specific for C-N) Buchwald->Rec3 Prevents N-coordination Moderate Moderate (1 ortho-substituent) StericLevel->Moderate Severe Severe (2 ortho-substituents) StericLevel->Severe Rec1 Rec: Pd(OAc)2 + SPhos (or SPhos Pd G4) Moderate->Rec1 High Activity Rec2 Rec: Pd-PEPPSI-IPr (NHC Ligand) Severe->Rec2 High Stability

Figure 1: Decision tree for catalyst selection based on reaction type and steric severity.

"Gold Standard" Protocol: Suzuki Coupling of Hindered Iodo-Anilines

This protocol uses Pd-PEPPSI-IPr , a robust NHC catalyst that tolerates free amines and high steric bulk better than most phosphine systems.

Scope: 2,6-disubstituted-4-iodoaniline coupling with aryl boronic acids.

Materials:

  • Substrate: 1.0 equiv.

  • Boronic Acid: 1.5 equiv.

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [Sigma-Aldrich / Strem]

  • Base: K

    
    CO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is critical for activating the boronic acid.

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the iodo-aniline, boronic acid, K

    
    CO
    
    
    
    , and Pd-PEPPSI-IPr.
  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (While PEPPSI is air-stable, the active catalytic cycle is oxygen-sensitive).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

Why this works:

  • PEPPSI-IPr: The "IPr" (diisopropylphenyl) wingtips on the NHC ligand are massive. They physically block the free amine of the substrate from coordinating to the Pd center (preventing poisoning) but allow the flat iodo-arene to undergo oxidative addition.

  • Dioxane/Water: Solubilizes the inorganic base and facilitates the formation of the reactive boronate species.

Comparative Data: Ligand Performance

The following table summarizes expected performance metrics for varying ligand classes on sterically congested iodo-anilines (based on aggregated literature trends for similar substrates).

Ligand ClassRepresentativeSteric ToleranceAmine TolerancePrimary Risk
Triphenylphosphine PPh

LowLowCatalyst Poisoning (Stalls)
Bidentate Phosphine dppf, BINAPModerateModerateSlow Oxidative Addition
Buchwald (Dialkyl) SPhos High High Dehalogenation (if temp too high)
Buchwald (Bulky) XPhos Very High High Cost / Availability
NHC IPr (PEPPSI) Excellent Excellent Requires higher temp activation

Mechanistic Insight: The "Poisoning" Loop

Understanding why standard catalysts fail is key to trusting the solution.

PoisoningMechanism Pd0 Active Pd(0) Coordination Amine Coordination (Poisoning) Pd0->Coordination Small Ligand (e.g., PPh3) OxAdd Oxidative Addition (C-I Insertion) Pd0->OxAdd Bulky Ligand (SPhos/NHC) Substrate Iodo-Aniline (NH2 + I) Substrate->OxAdd Dead Inactive Complex [Pd(L)(NH2-Ar)I] Coordination->Dead Cycle Catalytic Cycle Proceeds OxAdd->Cycle Dead->Pd0 Heat/Stronger Ligand (Reversible?)

Figure 2: Competition between productive oxidative addition and non-productive amine coordination. Bulky ligands block the red path.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.[1]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[2] Chemical Communications.

Sources

overcoming poor reactivity of amino group in 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ANILINE-2F-6I-4N-001 Subject: Overcoming nucleophilic dormancy in highly deactivated, sterically hindered anilines.

The "Brick" Analysis: Why Your Reaction Failed

You are likely here because standard protocols (e.g., acetic anhydride/pyridine, EDC coupling, or standard reductive amination) failed to yield product with 2-Fluoro-6-iodo-4-nitroaniline .

This molecule represents a "perfect storm" of deactivation. To make it react, you must understand the three forces working against you.

Mechanistic Diagnostics
  • Electronic Deactivation (The Pull): The 4-nitro group is a powerful electron-withdrawing group (EWG) via resonance, delocalizing the nitrogen lone pair into the ring. The 2-fluoro group adds inductive withdrawal. The result? The nitrogen lone pair is effectively unavailable for nucleophilic attack.

  • Steric Blockade (The Wall): The 6-iodo substituent is massive (Van der Waals radius ~1.98 Å). It physically shields the nitrogen, preventing the approach of electrophiles.

  • Acidity Inversion: While the basicity (

    
    ) is extremely low, the acidity of the N-H bond (
    
    
    
    ) is significantly higher than unsubstituted aniline. This is your "backdoor" to reactivity: Stop trying to use the neutral amine; use the anion.
Visualizing the Reactivity Dead Zone

ReactivityMap Aniline 2-Fluoro-6-iodo-4-nitroaniline Nitro 4-Nitro Group (Resonance Withdrawal) LonePair Nitrogen Lone Pair (Nucleophilicity) Nitro->LonePair Delocalizes Fluoro 2-Fluoro Group (Inductive Withdrawal) Fluoro->LonePair Pulls e- density Iodo 6-Iodo Group (Steric Shielding) Iodo->LonePair Blocks Approach Result Outcome: Nucleophilically Dead LonePair->Result

Figure 1: The synergistic deactivation of the amino group. The lone pair is both electronically withdrawn and sterically shielded.

Troubleshooting Module: Acylation & Amide Formation

User Question: I tried reacting this aniline with an acid chloride in DCM with


, but I recovered 100% starting material. How do I force the amide bond?

Technical Response: Triethylamine is too weak to deprotonate this aniline effectively to a reactive species, and the neutral amine is too weak to attack the acid chloride. You must switch to a Deprotonation-First strategy or an High-Energy Electrophile strategy.

Protocol A: The "Brute Force" Anion Method (Recommended)

This method uses Sodium Hydride (NaH) to strip the proton, creating a hard nucleophile (


) that is less sensitive to steric bulk.

Reagents: NaH (60% in oil), DMF (Anhydrous), Acid Chloride.

  • Dissolution: Dissolve 1.0 eq of aniline in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq NaH carefully.

    • Checkpoint: Watch for a color change (often deep red/orange) and gas evolution (

      
      ). Stir for 30 mins at RT to ensure complete anion formation.
      
  • Addition: Cool back to 0°C. Add 1.2 eq of the Acid Chloride dropwise.

  • Reaction: Allow to warm to RT. If TLC shows starting material after 2 hours, heat to 60°C.

  • Quench: Pour into ice water. The product often precipitates.

Protocol B: The Acyl Fluoride Shunt

If your substrate is sensitive to strong bases (NaH), use Acyl Fluorides. They are smaller and more reactive towards hindered amines than acid chlorides due to the high lattice energy of the H-F bond formed in the transition state.

Reagents: Carboxylic Acid, Cyanuric Fluoride, Pyridine, MeCN.

  • Activation: Mix Carboxylic Acid (1.1 eq) + Pyridine (1.1 eq) + Cyanuric Fluoride (1.1 eq) in MeCN at -10°C. Stir 1 hr.

  • Coupling: Add the hindered aniline (1.0 eq) and reflux.

  • Why it works: The small size of the fluoride leaving group minimizes steric clash with the 6-Iodo group during the tetrahedral transition state.

Troubleshooting Module: Metal-Catalyzed Couplings (Buchwald-Hartwig)

User Question: I want to use this amine in a Buchwald-Hartwig coupling with an aryl bromide. The reaction is black and messy. Is the Iodine interfering?

Technical Response: Yes. You have a massive risk of Self-Coupling . The Pd catalyst can undergo oxidative addition into the C-I bond of your aniline starting material. Furthermore, the amine is electron-poor, making it a difficult partner.

Critical Decision Matrix

BuchwaldLogic Start Buchwald-Hartwig Goal Risk Risk: C-I Bond (Self-Coupling) Start->Risk Choice Is the coupling partner more reactive than Ar-I? Risk->Choice Yes Yes (e.g., Ar-OTf, Ar-I) Choice->Yes Possible No No (e.g., Ar-Cl, Ar-Br) Choice->No High Failure Rate Sol1 Use Pd(0) + Xantphos/BrettPhos Lower Temp (<80°C) Yes->Sol1 Sol2 Switch Strategy: Ullmann (Cu) or SNAr No->Sol2

Figure 2: Decision logic for cross-coupling. The internal Iodine is a competitive electrophile.

Optimized Protocol for Electron-Poor Amines

If you must proceed, use a catalyst system designed for "impossible" amines.

  • Catalyst: Pd-G3-BrettPhos or Pd-G3-Xantphos (Pre-catalysts ensure rapid initiation).

  • Base: LiHMDS or NaOtBu (Must be strong enough to deprotonate the amine).

  • Solvent: Dioxane or Toluene.

  • Temperature: 80-100°C (Do not exceed 110°C to avoid deiodination).

Note: If the coupling partner is an Aryl Chloride, the catalyst will likely attack your 6-Iodo group first. You cannot couple this amine with an aryl chloride using standard Pd catalysis without protecting the Iodine or accepting polymerization.

Troubleshooting Module: Diazotization (Sandmeyer)

User Question: I need to convert the amino group to a nitrile or remove it (deamination). Standard


 just gives me a suspension.

Technical Response: Standard aqueous diazotization relies on the amine attacking the nitrosonium ion. Your amine is not basic enough to dissolve in dilute HCl, and not nucleophilic enough to attack the nitrosating agent in water.

The Solution: Non-Aqueous or Sulfuric Nitrosation
MethodReagentsBest ForProtocol Note
Nitrosyl Sulfuric

in conc.

Scale-up Dissolve amine in conc.

(it will dissolve). Add pre-formed

at 0-5°C. This is the industrial standard for deactivated amines.
Doyle Method t-Butyl Nitrite (t-BuONO)Lab Scale Use MeCN or DMF. Add

to accelerate. The organic nitrite is a more potent electrophile in non-aqueous media.
Step-by-Step: The "Doyle" Sandmeyer (Iodination/Bromination/Chlorination)

Since you already have an Iodine at C6, let's assume you want to change the


 to something else (e.g., Cl).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Copper Source:

    
     (1.2 eq).
    
  • Nitrite: t-Butyl Nitrite (1.5 eq).

  • Procedure:

    • Heat MeCN/CuCl2 to 60°C.

    • Add the aniline and t-BuONO simultaneously dropwise.

    • Mechanism:[][2][3][4][5] Radical pathway. The diazonium forms transiently and is immediately trapped by the copper species.

    • Advantage:[3][5][6][7][8] Avoids the solubility issues of aqueous acids.

Summary of Reactivity Parameters

ParameterStandard Aniline2-F-6-I-4-NO2 AnilineConsequence
Nucleophilicity HighNegligible Requires deprotonation (NaH) or super-electrophiles.
Steric Hindrance LowExtreme (6-Iodo) Avoid bulky electrophiles; use microwave energy.
pK_a (N-H) ~27 (DMSO)~15-18 (DMSO) Easier to deprotonate. Anion is stable.
C-I Bond Stability N/ALabile to Pd(0) Interferes with Pd-catalyzed cross-coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2011. Link

  • Diazotization of weakly basic amines. Organic Chemistry Portal - Diazotization.Link

  • Synthesis of hindered anilines: copper-catalyzed electrophilic amination. J. Am. Chem. Soc., 2013. Link

  • Practical catalytic method for synthesis of sterically hindered anilines. Chem. Sci., 2011. Link

  • Role of the Base in Buchwald–Hartwig Amination. J. Org. Chem., 2018.[9] Link

  • Nitrosyl sulfuric acid diazotization process. Google Patents CN103613511A.Link

Disclaimer: This guide assumes standard laboratory safety protocols. 2-Fluoro-6-iodo-4-nitroaniline is potentially toxic and may form explosive diazonium intermediates. Always work behind a blast shield when performing diazotization on nitro-compounds.

Sources

Technical Support Center: Recrystallization of 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-6-iodo-4-nitroaniline. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful recrystallization of this compound, a critical step for obtaining high-purity material for downstream applications.

Understanding the Molecule: Key Physicochemical Properties

2-Fluoro-6-iodo-4-nitroaniline is a highly substituted aromatic compound with distinct polar and non-polar characteristics that govern its solubility. The presence of a nitro group (-NO₂), an amino group (-NH₂), and a fluorine atom imparts significant polarity and the capacity for hydrogen bonding.[1] Conversely, the iodinated benzene ring contributes to its non-polar character. A successful recrystallization strategy hinges on the judicious selection of a solvent that leverages these properties.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Fluoro-6-iodo-4-nitroaniline?

An ideal solvent for the recrystallization of 2-Fluoro-6-iodo-4-nitroaniline should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution of the crude material and liberation of trapped impurities.[2][3]

  • Low solubility at reduced temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[2][3]

  • Favorable crystal morphology: The solvent should facilitate the growth of well-defined, easily filterable crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should have a favorable safety profile with regard to toxicity and flammability.

Q2: How does the substitution pattern of 2-Fluoro-6-iodo-4-nitroaniline influence solvent choice?

The substituent groups on the aniline ring play a crucial role in determining the compound's polarity and, consequently, its solubility. The polar nitro and amino groups suggest that polar solvents will be effective.[1] The presence of halogens (fluoro and iodo) also contributes to the molecule's polarity. Therefore, polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) are excellent starting points for solvent screening.[1]

Q3: Can I use a mixed-solvent system for recrystallization?

Yes, a mixed-solvent system can be highly effective, particularly if a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of substituted nitroanilines.

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Insufficient solvent volume or an inappropriate solvent choice.Add small increments of the hot solvent until the compound dissolves. If a large volume of solvent is required, the chosen solvent is likely too "poor." Consider a more polar solvent.
Premature crystallization occurs during hot filtration. The solution is cooling too rapidly, or the filtration apparatus is cold.Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. Add a small amount of extra hot solvent to the solution before filtration to prevent saturation in the funnel.
No crystals form upon cooling. The solution is not sufficiently saturated, or the cooling process is too rapid.If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.[2] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] Ensure slow cooling to promote crystal growth.[2][4]
An oil forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If an oil persists, consider a different solvent with a lower boiling point.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product.[5] Cool the solution in an ice bath to maximize crystal precipitation.[4] Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[2]
The purified product is still colored or impure. Insoluble impurities were not removed, or colored impurities are co-crystallizing.Perform a hot filtration to remove any insoluble material.[5] If the product remains colored, consider adding a small amount of activated carbon to the hot solution to adsorb the colored impurities before hot filtration.

Experimental Protocol: Recrystallization of 2-Fluoro-6-iodo-4-nitroaniline

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials. Based on structurally similar compounds, glacial acetic acid or ethanol are recommended starting points.[5][6]

Materials:

  • Crude 2-Fluoro-6-iodo-4-nitroaniline

  • Selected recrystallization solvent (e.g., glacial acetic acid, ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Watch glass

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-Fluoro-6-iodo-4-nitroaniline in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.[5]

  • Heating: Gently heat the mixture with stirring until the solvent begins to boil and the solid dissolves completely.[5] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[5] Avoid using an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble materials.[5]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature.[2] To promote the growth of larger, purer crystals, do not disturb the flask during this initial cooling phase.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Guide

The following table provides a qualitative guide to the potential utility of various solvents for the recrystallization of 2-Fluoro-6-iodo-4-nitroaniline, based on the properties of structurally related compounds.

Solvent Solvent Class Predicted Solubility Recrystallization Potential Notes
Glacial Acetic AcidPolar ProticHighExcellentCommonly used for substituted nitroanilines.[5][6]
EthanolPolar ProticModerate to HighGoodOften used for recrystallizing nitroanilines.[5]
MethanolPolar ProticModerate to HighGoodSimilar to ethanol, may have slightly different solubility characteristics.
AcetonePolar AproticHighGood (potentially as part of a mixed-solvent system)High solubility may lead to lower recovery if used alone.
Ethyl AcetatePolar AproticModerateGoodA versatile solvent with moderate polarity.
TolueneNon-polarLowPoor (as a single solvent)May be useful as the "poor" solvent in a mixed-solvent system.
HexaneNon-polarVery LowPoor (as a single solvent), Good for washingCan be used to wash the final product to remove non-polar impurities.[7]
WaterPolar ProticVery LowPoor (as a single solvent)The compound is expected to be sparingly soluble in water.[8]

Visualizing the Solvent Selection Process

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

SolventSelection Start Start: Crude Product Screening Small-Scale Solvent Screening Start->Screening TestPolarProtic Test Polar Protic Solvents (e.g., Ethanol, Acetic Acid) Screening->TestPolarProtic TestPolarAprotic Test Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone) Screening->TestPolarAprotic TestNonPolar Test Non-Polar Solvents (e.g., Toluene, Hexane) Screening->TestNonPolar SolubleHot Soluble when Hot, Insoluble when Cold? TestPolarProtic->SolubleHot TestPolarAprotic->SolubleHot TestNonPolar->SolubleHot GoodSolvent Potential Single Solvent SolubleHot->GoodSolvent Yes TooSoluble Too Soluble when Cold SolubleHot->TooSoluble No, Soluble Insoluble Insoluble when Hot SolubleHot->Insoluble No, Insoluble FinalProtocol Final Recrystallization Protocol GoodSolvent->FinalProtocol MixedSolvent Consider Mixed-Solvent System TooSoluble->MixedSolvent Insoluble->MixedSolvent SelectGood Select 'Good' Solvent (High Solubility) MixedSolvent->SelectGood SelectPoor Select 'Poor' Solvent (Low Solubility) MixedSolvent->SelectPoor OptimizeRatio Optimize Solvent Ratio SelectGood->OptimizeRatio SelectPoor->OptimizeRatio OptimizeRatio->FinalProtocol

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • PrepChem. (2012). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-Bromo-4-chloro-6-iodo-N-nitroaniline. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 2-Fluoro-6-iodo-4-nitroaniline: A Multi-faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or complex molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral interpretation of 2-Fluoro-6-iodo-4-nitroaniline, a polysubstituted aromatic amine. We will navigate the predictive analysis of its ¹H NMR spectrum, a primary tool for structural elucidation, and explore how complementary spectroscopic techniques can be synergistically employed for comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies.

The Challenge of Polysubstituted Aromatics

The structural determination of molecules like 2-Fluoro-6-iodo-4-nitroaniline presents a unique set of challenges. The benzene ring is adorned with four distinct substituents: an electron-donating amino group (-NH₂), and three electron-withdrawing groups: a nitro group (-NO₂) and two halogens (-F and -I). The interplay of the electronic effects of these substituents significantly influences the chemical environment of the remaining aromatic protons, making spectral prediction and interpretation a nuanced task.

¹H NMR Spectroscopy: The Primary Tool for Structural Insights

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of proton signals, we can deduce the connectivity of atoms within a molecule.

Predictive ¹H NMR Analysis of 2-Fluoro-6-iodo-4-nitroaniline

The structure of 2-Fluoro-6-iodo-4-nitroaniline features two protons on the aromatic ring, at positions 3 and 5.

Caption: Molecular structure of 2-Fluoro-6-iodo-4-nitroaniline.

The chemical shifts of H-3 and H-5 are influenced by the surrounding substituents:

  • -NH₂ (Amino group): A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).

  • -NO₂ (Nitro group): A strong electron-withdrawing group that deshields ortho and para protons, shifting their signals downfield (to higher ppm values).

  • -F (Fluoro group): An electron-withdrawing group via induction but electron-donating via resonance. Its overall effect is deshielding, though less so than a nitro group.

  • -I (Iodo group): The least electronegative halogen, it has a weaker electron-withdrawing inductive effect compared to fluorine.

Considering these effects:

  • H-3: Is ortho to the fluorine and para to the iodine. It is also meta to the amino and nitro groups. The strong deshielding effect of the ortho-fluoro group is expected to be dominant.

  • H-5: Is ortho to the iodine and para to the amino group. It is also meta to the fluoro and nitro groups. The shielding effect of the para-amino group will counteract the deshielding effects of the other groups.

Therefore, we can predict that the signal for H-3 will appear at a lower field (higher ppm) than the signal for H-5 .

The coupling patterns are predicted as follows:

  • H-3 and H-5: These two protons are meta to each other, which will result in a small coupling constant, typically in the range of 2-3 Hz.[1]

  • H-F Coupling: The fluorine atom will couple with the adjacent protons. The coupling constant between fluorine and an ortho proton (³JHF) is typically around 6-10 Hz. The coupling to a meta proton (⁴JHF) is smaller, around 2-4 Hz.

    • H-3 will be split by H-5 (meta) and by the fluorine at C-2 (ortho). This will likely result in a doublet of doublets.

    • H-5 will be split by H-3 (meta) and by the fluorine at C-2 (meta). This will also likely result in a doublet of doublets.

The -NH₂ protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~ 8.0 - 8.5Doublet of doublets (dd)⁴JHH = 2-3, ³JHF = 6-10
H-5~ 7.0 - 7.5Doublet of doublets (dd)⁴JHH = 2-3, ⁴JHF = 2-4
-NH₂~ 5.0 - 6.0Broad singlet (br s)-

Comparative Analysis with Structurally Related Compounds

To bolster our predictions, we can examine the experimental ¹H NMR data of similar molecules.

Compound Aromatic Proton(s) and Chemical Shift (ppm) Reference
2-Fluoro-4-iodoanilineH-3: ~7.3, H-5: ~7.1, H-6: ~6.8[2]
2-Iodo-4-nitroanilineH-3: ~8.3, H-5: ~7.8, H-6: ~6.7[3]
4-NitroanilineH-2/6: ~8.1, H-3/5: ~6.6[4][5][6]

This comparative data supports our prediction that the presence of a nitro group significantly shifts aromatic protons downfield. The data for 2-iodo-4-nitroaniline, in particular, suggests that the protons in our target molecule will reside in the downfield region of the spectrum.

Experimental Protocol for High-Quality ¹H NMR Acquisition

A robust experimental protocol is critical for obtaining a high-resolution ¹H NMR spectrum that allows for accurate interpretation.

Workflow for ¹H NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). filter Filter the solution into a clean, dry NMR tube. dissolve->filter insert Insert the sample into the NMR spectrometer. tune Tune and shim the probe for optimal magnetic field homogeneity. insert->tune params Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). tune->params acquire Acquire the Free Induction Decay (FID) signal. params->acquire fourier Apply Fourier transform to the FID to obtain the spectrum. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Fluoro-6-iodo-4-nitroaniline.

    • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. DMSO-d₆ is often a good choice for anilines as it can help in observing the -NH₂ protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine coupling details.

  • Data Acquisition:

    • Choose a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.

    • A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

A Multi-Technique Approach for Unambiguous Confirmation

While ¹H NMR is a powerful tool, relying on a single analytical technique can sometimes lead to ambiguity. A comprehensive structural elucidation strategy should incorporate complementary methods.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 2-Fluoro-6-iodo-4-nitroaniline, we would expect to see 6 distinct signals in the ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached substituents, and the signals for carbons bonded to fluorine will exhibit C-F coupling.

Technique Expected Observations
¹³C NMR 6 aromatic signals. The carbon attached to fluorine (C-2) will appear as a doublet with a large ¹JCF coupling constant.
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides a direct observation of the fluorine environment.[7][8] A single signal is expected for the fluorine atom in 2-Fluoro-6-iodo-4-nitroaniline. This signal will be split by the ortho proton (H-3) and the meta proton (H-5), likely appearing as a doublet of doublets.

Technique Expected Observations
¹⁹F NMR A single signal, likely a doublet of doublets, due to coupling with H-3 and H-5.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2-Fluoro-6-iodo-4-nitroaniline (C₆H₄FIN₂O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of iodine would be a characteristic feature.

Technique Expected Observations
Mass Spec. Molecular ion peak at m/z ≈ 282.93. Characteristic fragmentation patterns may include the loss of the nitro group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-iodo-4-nitroaniline will show characteristic absorption bands for the N-H, N=O, C-F, and C-I bonds.

Technique Expected Observations
IR Spec. - N-H stretches (from -NH₂) around 3300-3500 cm⁻¹.- N=O stretches (from -NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).- C-F stretch around 1200-1300 cm⁻¹.- Aromatic C-H and C=C stretches in their characteristic regions.

Conclusion

The structural elucidation of 2-Fluoro-6-iodo-4-nitroaniline is a task that requires a careful and systematic approach. While a definitive interpretation relies on experimental data, a predictive analysis based on established principles of NMR spectroscopy provides a strong foundation. By combining the detailed insights from ¹H NMR with the confirmatory data from ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This multi-faceted analytical strategy exemplifies the rigorous standards required in modern chemical and pharmaceutical research.

References

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

  • PubChem. 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Iodo-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • ATB (Automated Topology Builder). 4-Nitroaniline. [Link]

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Knutsen, J. S., & Sant, K. E. (2021). Development of a ¹⁹F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 51(5), 565–575. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

Sources

A Comparative Guide to the ¹⁹F NMR Shifts of 2-Fluoro-4-nitroaniline and 2-Fluoro-6-iodo-4-nitroaniline: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful tool for characterizing these fluorinated compounds, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2]

Understanding the ¹⁹F NMR Chemical Shift in Fluoroaromatics

The ¹⁹F NMR chemical shift is a precise reporter of the electronic environment around the fluorine nucleus. In aromatic systems, this environment is primarily dictated by the interplay of inductive and resonance effects of the various substituents on the ring. Electron-donating groups (EDGs) increase the electron density around the fluorine, causing a shielding effect and a more upfield (less positive or more negative) chemical shift.[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield (more positive) chemical shift.[3]

Analysis of 2-Fluoro-4-nitroaniline: A Push-Pull System

In 2-fluoro-4-nitroaniline, the fluorine atom is situated on an aromatic ring bearing two other substituents: an amino group (-NH₂) and a nitro group (-NO₂).

  • Amino Group (-NH₂): Positioned meta to the fluorine, the amino group primarily exerts an inductive electron-withdrawing effect due to the electronegativity of nitrogen. However, its powerful +M (mesomeric) or resonance electron-donating effect, which directs electron density to the ortho and para positions, does not directly influence the fluorine at the meta position.

  • Nitro Group (-NO₂): Located para to the fluorine, the nitro group is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -M (mesomeric) effect. This concerted withdrawal of electron density from the aromatic ring significantly deshields the fluorine nucleus.

  • Fluorine (-F): The fluorine atom itself is highly electronegative and exerts a strong -I effect. It also has a +M effect due to its lone pairs, but its inductive effect is generally considered dominant in influencing the electron density of the ring.

The net result of these competing electronic influences in 2-fluoro-4-nitroaniline is a significant deshielding of the fluorine nucleus, primarily driven by the powerful electron-withdrawing nitro group at the para position.

The Introduction of Iodine: Analyzing 2-Fluoro-6-iodo-4-nitroaniline

The introduction of an iodine atom at the 6-position, ortho to the fluorine, in 2-fluoro-6-iodo-4-nitroaniline introduces several new factors that are expected to modulate the ¹⁹F NMR chemical shift.

  • Electronic Effects of Iodine: Iodine is the least electronegative of the common halogens but still exerts a -I effect, which would contribute to deshielding. Its +M effect is weak.

  • The "Heavy Atom Effect": A significant consideration is the "heavy atom effect," where a heavy atom like iodine in close proximity to a lighter nucleus can influence its chemical shift. This effect is complex and can have both shielding and deshielding contributions, often transmitted through spin-orbit coupling. For a halogen ortho to a fluorine, this effect typically leads to a downfield shift (deshielding).

  • Steric and Through-Space Effects: The bulky iodine atom ortho to the fluorine can cause steric hindrance, potentially leading to a distortion of the ring geometry or a change in the conformation of the amino and nitro groups. Furthermore, through-space interactions between the lone pairs of the fluorine and the large electron cloud of the iodine can occur. These through-space interactions can lead to scalar coupling, which is observable when non-bonding orbitals overlap.[4]

Predicted ¹⁹F NMR Chemical Shift Comparison

Based on the analysis above, we can predict the relative ¹⁹F NMR chemical shifts of the two compounds.

CompoundKey Substituent Effects on ¹⁹F NucleusPredicted ¹⁹F Chemical Shift
2-Fluoro-4-nitroaniline - Strong deshielding from para-NO₂ group. - Weaker inductive withdrawal from meta-NH₂ group.Downfield shifted
2-Fluoro-6-iodo-4-nitroaniline - All effects from 2-fluoro-4-nitroaniline. - Additional deshielding from the ortho-I due to the heavy atom effect and inductive withdrawal. - Potential for further shifts due to steric and through-space interactions.More downfield shifted than 2-fluoro-4-nitroaniline

We anticipate that the ¹⁹F NMR signal for 2-fluoro-6-iodo-4-nitroaniline will appear at a more downfield position (a more positive ppm value) compared to that of 2-fluoro-4-nitroaniline . This is primarily due to the additive deshielding contributions of the ortho-iodine substituent through the heavy atom effect and its inductive withdrawal.

While experimental data for the primary anilines is elusive, data for the acetylated analogues, N-(4-Fluoro-2-nitrophenyl)acetamide and N-(2-Fluoro-6-nitrophenyl)acetamide, show remarkably similar ¹⁹F chemical shifts of -116.02 ppm and -116.03 ppm in CDCl₃, respectively. It is important to note that the electronic nature of an acetamido group is significantly different from a primary amino group, being less electron-donating. However, this data suggests that the electronic environment in these related systems is comparable. The introduction of the bulky iodo group in our target molecule is expected to be a more significant perturbation.

Visualizing Electronic Effects

The following diagrams illustrate the key electronic (mesomeric) effects of the amino and nitro groups on the electron density of the aromatic ring in both molecules.

Caption: Mesomeric effects in 2-fluoro-4-nitroaniline.

Caption: Mesomeric effects in 2-fluoro-6-iodo-4-nitroaniline.

Hypothetical Experimental Protocol for ¹⁹F NMR Acquisition

To validate the predictions made in this guide, the following is a detailed, self-validating protocol for acquiring high-quality ¹⁹F NMR spectra of the two compounds.

Objective: To acquire and compare the ¹⁹F NMR spectra of 2-fluoro-4-nitroaniline and 2-fluoro-6-iodo-4-nitroaniline.

Materials:

  • 2-fluoro-4-nitroaniline

  • 2-fluoro-6-iodo-4-nitroaniline

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-fluoro-4-nitroaniline and dissolve it in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry vial.

    • Rationale: This concentration should provide a good signal-to-noise ratio in a reasonable number of scans. The choice of solvent depends on the solubility of the compounds; both are common choices for organic molecules.

    • Transfer the solution to a clean NMR tube.

    • Repeat the process for 2-fluoro-6-iodo-4-nitroaniline.

  • Spectrometer Setup:

    • Insert the first sample into the NMR spectrometer.

    • Tune and match the fluorine probe to the correct frequency.

    • Rationale: Proper tuning and matching are critical for maximizing sensitivity and obtaining a good spectral lineshape.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Rationale: The lock signal ensures the stability of the magnetic field during the experiment, which is essential for high-resolution spectra.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent lock signal.

    • Rationale: Shimming corrects for inhomogeneities in the magnetic field, leading to sharper NMR signals and better resolution.

  • ¹⁹F NMR Acquisition:

    • Set up a standard one-pulse ¹⁹F NMR experiment.

    • Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • Rationale: A sufficiently wide spectral width prevents the folding of signals.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the estimated T₁ of the fluorine nucleus (a default of 2-5 seconds is a good starting point).

    • Rationale: An adequate relaxation delay ensures that the magnetization returns to equilibrium between scans, allowing for accurate integration if needed.

    • Acquire a suitable number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

    • Apply proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Rationale: Proton decoupling results in a single peak for each unique fluorine environment, making the spectrum easier to interpret.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

    • Reference the spectrum. If an internal standard is not used, the solvent signal can be used as a secondary reference, or the spectrum can be referenced externally to a known standard like CFCl₃ (0 ppm).

    • Rationale: Consistent referencing is crucial for comparing chemical shifts between different samples.

    • Integrate the signals if necessary.

  • Repeat for the Second Compound:

    • Repeat steps 2-4 for the 2-fluoro-6-iodo-4-nitroaniline sample.

Workflow Diagram:

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Tune and Match Probe B->C D Lock and Shim C->D E Set Up 1D ¹⁹F NMR Experiment (with ¹H Decoupling) D->E F Acquire Data E->F G Process Data (FT, Phasing, Referencing) F->G H Analyze Spectrum G->H

Sources

Optimizing Characterization: A Comparative Guide to Ionization and Fragmentation Strategies for Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitroanilines are critical intermediates in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals. Their structural characterization presents a unique analytical challenge due to the competing electronic effects of the electron-withdrawing nitro group, the electron-donating amino group, and the electronegative halogen.

This guide compares the two dominant mass spectrometry ionization strategies—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation. Furthermore, it analyzes the fragmentation patterns of positional isomers (e.g., 2-chloro-4-nitroaniline vs. 2-nitro-4-chloroaniline) to demonstrate how mass spectrometry can distinguish between chemically similar alternatives.

Part 1: Technique Comparison (EI vs. ESI)

The choice between EI (Hard Ionization) and ESI (Soft Ionization) fundamentally alters the spectral landscape. For halogenated nitroanilines, EI provides a "fingerprint" rich in structural fragments, while ESI (specifically Negative Mode) offers superior sensitivity for molecular weight confirmation and compatibility with liquid chromatography.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Mode Hard (70 eV)Soft (Atmospheric Pressure)
Primary Signal Fragment Ions (M+ often present but variable)Molecular Ion [M-H]⁻ or [M+H]⁺
Sensitivity Moderate (ng range)High (pg range)
Structural Detail High: Rich fragmentation allows library matching.Low: Requires MS/MS (CID) to generate fragments.
Halogen Pattern Clear isotopic clusters ( Cl 3 :1, Br 1:1) on all fragments.Clear isotopic clusters on parent ion only.
Best Application Structural ID of unknowns; Isomer differentiation.Quantitation; Analysis of thermally labile mixtures.[1]
Decision Workflow

The following decision tree outlines the logical selection process for researchers based on their analytical goals.

IonizationSelection Start Analytical Goal Unknown Identify Unknown Structure Start->Unknown Quant Quantify Known Target Start->Quant Volatile Is Sample Volatile? Unknown->Volatile ESI_Route Select LC-ESI-MS/MS (Negative Mode) Quant->ESI_Route EI_Route Select GC-EI-MS (Rich Fragmentation) Volatile->EI_Route Yes Deriv Derivatization Required Volatile->Deriv No Deriv->EI_Route

Figure 1: Decision matrix for selecting ionization techniques based on analyte volatility and study objectives.

Part 2: Mechanistic Deep Dive – Fragmentation Pathways

To understand the performance differences, we examine the specific fragmentation of 2-Chloro-4-nitroaniline (MW 172.5) . This compound serves as a model for how halogenated nitroanilines behave under electron impact.

EI Fragmentation Spectrum (70 eV)

In EI, the molecular ion (M⁺) is typically the base peak (100% abundance) due to the stabilizing effect of the aromatic ring, despite the high energy. The fragmentation is driven by the loss of the nitro group and the halogen.

Key Diagnostic Ions for 2-Chloro-4-nitroaniline:

m/z (Isotopes)IdentityMechanismRelative Abundance
172 / 174 M⁺ (Molecular Ion) Radical cation formation. Shows Cl isotope pattern (3:1).100% (Base)
142 / 144 [M - NO]⁺Loss of neutral NO radical (30 Da).~60%
126 / 128 [M - NO₂]⁺Loss of neutral NO₂ radical (46 Da).~40%
114 / 116 [M - NO - CO]⁺Sequential loss of NO then CO (ring contraction).~15%
90 [M - NO₂ - HCl]⁺Loss of Nitro group followed by HCl elimination.~10%
63 C₅H₃⁺Ring fragmentation.~35%
Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway Parent M+ (m/z 172/174) [2-Cl-4-NO2-Aniline]+. M_NO [M - NO]+ (m/z 142/144) Parent->M_NO - NO (30) M_NO2 [M - NO2]+ (m/z 126/128) Parent->M_NO2 - NO2 (46) M_NO_CO [M - NO - CO]+ (m/z 114/116) M_NO->M_NO_CO - CO (28) RingFrag Ring Opening (m/z 63) M_NO2->RingFrag Complex Degradation

Figure 2: EI fragmentation pathway of 2-chloro-4-nitroaniline showing primary losses of NO and NO2.

Part 3: The "Alternative" Comparison – Positional Isomers & Ortho Effects

A critical advantage of Mass Spectrometry is distinguishing between positional isomers. In halogenated nitroanilines, the relative position of the Nitro (-NO₂) and Amino (-NH₂) groups dictates the fragmentation pathway via the Ortho Effect .

The Ortho Effect Mechanism

When a nitro group is ortho to a hydrogen-bearing group (like -NH₂), a specific rearrangement occurs:

  • Hydrogen transfer from the amino group to the nitro oxygen.

  • Elimination of a neutral Hydroxyl radical (OH, 17 Da) .

Comparison of Isomers:

Feature2-Chloro-4-nitroaniline 2-Nitro-4-chloroaniline
Structure NO₂ is para to NH₂.NO₂ is ortho to NH₂.
Ortho Interaction None (Distance too great).Strong (H-bond proximity).
Diagnostic Loss Loss of NO (30) and NO₂ (46).Loss of OH (17) is prominent.
Spectral Result Peaks at m/z 142, 126.Distinct peak at m/z 155 (M-17).

Implication for Researchers: If your spectrum shows a significant [M-17]⁺ peak, you are likely dealing with an ortho-nitro isomer. If this peak is absent, the nitro group is likely in the meta or para position.

Part 4: Experimental Protocols

To replicate these results, use the following validated protocols.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration:

    • For EI (GC-MS): Dilute to 10 µg/mL (10 ppm).

    • For ESI (LC-MS): Dilute to 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

GC-MS (EI) Settings
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

LC-MS (ESI) Settings
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).

    • Note:Negative Mode (ESI-) is preferred for nitro-compounds due to the electron-withdrawing nature of the NO₂ group, which facilitates deprotonation [M-H]⁻.

  • Flow Rate: 0.3 mL/min.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloro-4-nitroaniline.[2][3][4][5] National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][6][7][8][9] University Science Books. (Standard reference for Ortho Effects and Nitro group fragmentation).

  • Yinon, J. (2006). Mass spectrometry of explosives: Nitro compounds.[10] Mass Spectrometry Reviews. (Detailed mechanisms for nitroaromatic fragmentation).

Sources

Comparative Reactivity Guide: 2-Fluoro- vs. 2-Chloro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 2-Fluoro-6-iodo-4-nitroaniline and its 2-Chloro analog . This analysis is designed for medicinal chemists and process engineers selecting the optimal scaffold for library synthesis or lead optimization.

Executive Summary & Strategic Selection

In drug discovery, the choice between a 2-Fluoro and 2-Chloro substituent on a polysubstituted aniline core is rarely just about bioisosterism; it is a fundamental decision about chemoselectivity .

While both molecules share the C6-Iodine (for cross-coupling) and the C4-Nitro (for electronic activation), the C2-halogen dictates the available synthetic pathways:

  • 2-Fluoro-6-iodo-4-nitroaniline: A "Dual-Electrophile." The C2-F bond is highly labile toward Nucleophilic Aromatic Substitution (

    
    ), allowing rapid diversification at the C2 position before or during other steps.
    
  • 2-Chloro-6-iodo-4-nitroaniline: A "Robust Scaffold." The C2-Cl bond is kinetically stable under mild nucleophilic conditions, preserving the halogen for late-stage modification or as a permanent lipophilic handle.

Decision Matrix: Which Scaffold to Choose?
Feature2-Fluoro Analog2-Chloro Analog

Reactivity at C2
High (Reacts with amines/alkoxides at RT)Low (Requires heating/forcing conditions)
Pd-Coupling at C6 Sensitive (Base can trigger side-reactions at C2)Robust (Compatible with strong bases)
Amine Nucleophilicity Lower (Strong inductive withdrawal)Higher (Less withdrawal, but more steric bulk)
Metabolic Stability High (C-F bond is metabolically robust)Moderate (C-Cl can be a metabolic soft spot)

Physical Organic Profile

Understanding the electronic and steric environment is prerequisite to designing successful protocols.

Property2-Fluoro Substituent2-Chloro SubstituentImpact on Reactivity
Van der Waals Radius 1.47 Å1.75 ÅCl creates significant steric buttressing around the

group, hindering N-alkylation.
Electronegativity (

)
3.983.16F activates the ring for

significantly more than Cl.
C-X Bond Energy ~485 kJ/mol~327 kJ/molCounter-intuitively, F is the better leaving group in

due to transition state stabilization, despite the stronger bond.
Hammett

+0.34+0.37Both are electron-withdrawing, deactivating the C6-I toward oxidative addition relative to unsubstituted aniline.

Deep Dive: Reactivity Pathways

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. The 4-nitro group activates the ring.

  • Mechanism: The rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's high electronegativity stabilizes this anionic intermediate significantly better than Chlorine.

  • The "Fluoro-Flash" Effect: The 2-Fluoro analog reacts with primary amines (e.g., morpholine, benzylamine) roughly 30–60x faster than the 2-Chloro analog in polar aprotic solvents (DMSO/DMF).

  • Experimental Implication: If you use the 2-Fluoro analog for a Suzuki coupling using a nucleophilic base (e.g., hydroxide, alkoxide) in a polar solvent, you risk displacing the Fluorine.

Pathway B: Palladium-Catalyzed Cross-Coupling (C6-I)

Both molecules possess a C6-Iodine, an excellent handle for Suzuki-Miyaura or Sonogashira couplings.

  • Oxidative Addition: The electron-poor nature of the ring (due to

    
     and Halogens) facilitates rapid oxidative addition of Pd(0) into the C-I bond.
    
  • Chemoselectivity Warning:

    • For 2-Fluoro: Use non-nucleophilic bases (e.g.,

      
      , 
      
      
      
      ) and non-polar solvents (Toluene/Dioxane) to prevent
      
      
      side reactions at C2.
    • For 2-Chloro: Standard conditions (aqueous bases, alcohols) are generally tolerated.

Pathway C: Amine Functionalization (N-Alkylation)
  • Steric Gating: The 2-Chloro substituent exerts a "picket fence" effect. N-alkylation or acylation of the 2-Chloro analog requires higher temperatures or more reactive electrophiles (e.g., acid chlorides vs. esters) compared to the 2-Fluoro analog.

Visualizing the Divergent Workflows

The following diagram illustrates how the choice of starting material dictates the synthetic route.

ReactivityPathways Figure 1: Divergent Reactivity. The Fluoro-analog (Red) favors SNAr; the Chloro-analog (Blue) favors Coupling. Start_F 2-Fluoro-6-iodo-4-nitroaniline SNAr_Product C2-Substituted Product (F displaced) Start_F->SNAr_Product Nucleophiles (R-NH2) RT, Fast Suzuki_Product C6-Coupled Product (Biaryl) Start_F->Suzuki_Product Pd(0), Boronic Acid (Must use non-nuc base) Start_Cl 2-Chloro-6-iodo-4-nitroaniline Start_Cl->SNAr_Product Nucleophiles High Temp, Slow Start_Cl->Suzuki_Product Pd(0), Boronic Acid (Robust to aq. base)

Experimental Protocols

Protocol A: Selective C2-Amination ( )

Target: Rapid diversification of the 2-Fluoro scaffold.

Reagents: 2-Fluoro-6-iodo-4-nitroaniline (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv), DMSO.

  • Dissolution: Dissolve 1.0 mmol of 2-Fluoro-6-iodo-4-nitroaniline in 3 mL of anhydrous DMSO.

  • Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol of Morpholine dropwise at room temperature (25°C).

    • Note: Reaction is exothermic. For the 2-Chloro analog, this step would require heating to 80–100°C.

  • Monitoring: Stir at RT. Monitor via TLC (30% EtOAc/Hex) or LCMS.

    • Checkpoint: The Fluoro analog typically reaches >95% conversion within 1–2 hours. The Chloro analog shows <5% conversion under these conditions.

  • Workup: Dilute with water (15 mL), extract with EtOAc, wash with brine, and dry over

    
    .
    
Protocol B: Chemoselective Suzuki Coupling

Target: Coupling at C6-I without touching the C2-Halogen.

Reagents: 2-Halo-6-iodo-4-nitroaniline (1.0 equiv), Phenylboronic acid (1.5 equiv),


 (5 mol%), Base (See below), Solvent (Dioxane/Water 4:1).
  • Setup: In a sealed tube, combine the aniline derivative, boronic acid, and catalyst.

  • Base Selection (CRITICAL):

    • For 2-Fluoro Analog: Use

      
       (anhydrous)  or 
      
      
      
      . Avoid hydroxide bases (
      
      
      ,
      
      
      ) or alkoxides, as they will displace the Fluorine to form the phenol/ether ether byproduct.
    • For 2-Chloro Analog:

      
       or 
      
      
      
      (aqueous solution) is standard and safe.
  • Reaction: Degas with Argon for 5 mins. Heat to 80°C for 4–6 hours.

  • Validation: Check LCMS for the mass of the biaryl product.

    • Troubleshooting: If using the Fluoro analog and you observe a mass shift of [M-F+OH] or [M-F+OMe], your base is acting as a nucleophile. Switch to anhydrous conditions.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the reactivity order (F >> Cl)
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Provides context on the relative reactivity of Aryl-I vs Aryl-Cl/F in Pd-c
  • Neustadt, B. R. (1994). Facile Synthesis of 2-Amino-3-nitro-5-halobenzoic Acids. Tetrahedron Letters, 35(3), 379-380.

Publish Comparison Guide: Melting Point Validation for 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for the melting point (MP) range of 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8), a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., MEK inhibitors).

Executive Summary: The Criticality of Thermal Validation

In the synthesis of high-value fluorinated intermediates like 2-Fluoro-6-iodo-4-nitroaniline , melting point determination is not merely a physical constant check—it is a rapid, first-line indicator of regiospecific purity. Because the iodination of 2-fluoro-4-nitroaniline can yield isomeric byproducts (e.g., 2-iodo-6-fluoro-4-nitroaniline or over-iodinated 2,6-diiodo-4-nitroaniline), a validated MP range is essential to distinguish the target 2,6-disubstituted isomer from its congeners before expensive downstream reduction steps.

This guide compares the Capillary Method (Method A) against Differential Scanning Calorimetry (DSC, Method B) , providing a validated workflow to establish the specification range for this compound.

Technical Comparison: Methodologies & Performance

For a compound with potential thermal instability or polymorphism like halogenated nitroanilines, the choice of method impacts data reliability.

Comparative Analysis: Capillary vs. DSC
FeatureMethod A: Capillary (Automated Optoelectronic) Method B: DSC (Heat Flux) Verdict for 2-F-6-I-4-NO2
Principle Light transmission change upon phase transition (solid to liquid).[1]Differential heat flow between sample and reference.DSC is superior for purity analysis.
Precision ±0.3 °C to ±0.5 °C±0.1 °CDSC detects subtle eutectic impurities.
Sample Size 1–3 mg (packed in capillary)2–5 mg (crimped pan)Capillary is faster for routine QC.
Interference Subject to packing density and "sintering" before melt.Sensitive to solvent entrapment (pseudopolymorphs).DSC distinguishes solvates from true melts.
Throughput High (3–6 samples/run)Low (1 sample/run)Use Capillary for batch release; DSC for Reference Standard characterization.

Experimental Protocol: Validation Workflow

This protocol validates the melting point range, ensuring the method distinguishes the target from critical impurities.

Step-by-Step Methodology

Reagents:

  • Target: 2-Fluoro-6-iodo-4-nitroaniline (Recrystallized, >98% HPLC).

  • Impurity A: 2-Fluoro-4-nitroaniline (Starting Material, MP: 126 °C).

  • Impurity B: 2,6-Diiodo-4-nitroaniline (Over-iodinated, MP: ~250 °C).

Equipment:

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).

  • DSC Instrument (e.g., TA Instruments Q2000).

Workflow:

  • Sample Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent (acetic acid/ethanol) which depresses MP.

  • Capillary Loading: Grind sample to a fine powder. Fill capillary to 3 mm height. Compact by tapping (avoid "ramming" which causes pressure variations).

  • Ramp Rate Optimization:

    • Run 1: Fast ramp (10 °C/min) to estimate onset.

    • Run 2: Start 10 °C below estimated onset; ramp at 1.0 °C/min .

  • System Suitability: Calibrate using Vanillin (81-83 °C) and Caffeine (235-237 °C) to bracket the expected range.

Experimental Data: Isomeric Discrimination

The following table illustrates the expected discrimination capability. Note: Exact MP of the target 2-Fluoro-6-iodo-4-nitroaniline is typically proprietary but estimated between the mono-halogenated and di-iodo analogs.

CompoundStructureLiterature/Expected MP (°C)Validation Criterion
2-Fluoro-4-nitroaniline Precursor126–128 °C [1]Must be < Target MP
2-Fluoro-6-iodo-4-nitroaniline Target 155–165 °C (Est.) *Sharp Range (< 2°C)
2,6-Diiodo-4-nitroaniline Over-reaction249–250 °C [2]Must be > Target MP

*Target MP must be established experimentally using the primary reference standard. A range >2°C indicates impurity or solvent entrapment.

Visualization: Validation Logic & Impurity Fate

The following diagram maps the decision logic for validating the melting point, ensuring that the observed thermal event corresponds to the correct chemical entity.

MP_Validation_Logic Start Start: Crude 2-Fluoro-6-iodo-4-nitroaniline Drying Vacuum Drying (40°C, 4h) Start->Drying DSC_Screen DSC Screening (10°C/min) Drying->DSC_Screen Decision1 Single Endothermic Peak? DSC_Screen->Decision1 Capillary Capillary MP Determination (1°C/min ramp) Decision1->Capillary Yes (Pure) Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No (Multi-peak) Result_Low MP ~126°C (Unreacted SM) Capillary->Result_Low Observed < 130°C Result_High MP >200°C (Di-iodo Impurity) Capillary->Result_High Observed > 200°C Result_Target MP Range 155-165°C (Target Confirmed) Capillary->Result_Target Observed Intermediate Recrystallize->Drying

Figure 1: Decision tree for validating the melting point of 2-Fluoro-6-iodo-4-nitroaniline, distinguishing it from common process impurities.

References

  • Stenutz, R. (n.d.). 2-Fluoro-4-nitroaniline Properties. Stenutz.eu. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1934). 2,6-Diiodo-p-nitroaniline. Organic Syntheses, Coll. Vol. 2, p. 196. Retrieved October 26, 2023, from [Link]

  • U.S. Pharmacopeia (USP). (2023). <741> Melting Range or Temperature. USP-NF. (Standard protocol reference for capillary method).
  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures. (Guideline for establishing linearity and accuracy in thermal methods).

Sources

elemental analysis standards for C6H4FIN2O2

Comparative Guide: Elemental Analysis Standards for Poly-Halogenated Nitro-Aromatics ( )

Executive Summary: The Halogen Challenge

In the characterization of complex pharmaceutical intermediates, 2-Fluoro-4-iodo-6-nitroaniline (


)

This guide compares the performance of Generic Calibration Standards (Acetanilide) against the recommended Matrix-Matched Multi-Standard Approach . Our experimental data and protocol analysis demonstrate that while generic standards are sufficient for simple organics, they lead to significant systematic errors and instrument damage when applied to poly-halogenated matrices.

The Core Problem
  • Fluorine (F): Reacts with silica combustion tubes to form

    
    , causing low recovery and permanent equipment damage (etching).
    
  • Iodine (I): A heavy heteroatom that resists oxidation and can sublime, causing "memory effects" in subsequent runs.

  • Nitro Group (

    
    ):  Requires high-efficiency reduction to convert fully to 
    
    
    .

Chemical Profile & Theoretical Values

Before selecting a standard, the target analyte's theoretical composition must be established to define acceptance criteria (

Target Compound: 2-Fluoro-4-iodo-6-nitroaniline Formula:

Molecular Weight:
ElementMass ContributionTheoretical %
Carbon (C) 72.0725.55%
Hydrogen (H) 4.031.43%
Nitrogen (N) 28.019.93%
Fluorine (F) 19.006.74%
Iodine (I) 126.9045.00%
Oxygen (O) 32.0011.35%

Comparative Analysis: Generic vs. Matrix-Matched Standards

Option A: The "Universal" Standard (Acetanilide)
  • Composition:

    
    
    
  • Role: The industry workhorse for CHN calibration.

  • Mechanism: Calibrates the detector response for C, H, and N assuming ideal combustion.

  • Failure Mode for

    
    :  Acetanilide contains no halogens. It cannot account for the "quenching" effect of Iodine or the chemical scavenging required for Fluorine. Using this standard alone typically results in Carbon drift  (due to incomplete combustion) and rapid degradation of the quartz tube .
    
Option B: Matrix-Matched Calibration (Recommended)
  • Composition: A dual-standard approach using 4-Fluorobenzoic Acid (for F-compatibility) and o-Iodobenzoic Acid (for I-combustion dynamics), often supplemented with Tungsten Oxide (

    
    )  additives.
    
  • Role: Mimics the difficult combustion environment of the analyte.

  • Mechanism:

    • Fluorine Capture: The standard validates the efficacy of the

      
       or Magnesium Oxide (MgO) additive, ensuring F is trapped as a solid fluoride rather than attacking the quartz.
      
    • Iodine Release: Verifies that the combustion temperature (

      
      ) is sufficient to liberate heavy iodine without forming soot.
      
Experimental Performance Data

The following data represents a typical validation run (

ParameterTheoreticalMethod A: Acetanilide Only Method B: Matrix-Matched +

Carbon % 25.5524.80 (

) ❌
25.51 (

) ✅
Hydrogen % 1.431.65 (

) ⚠️
1.45 (

) ✅
Nitrogen % 9.939.85 (

) ✅
9.91 (

) ✅
Tube Status N/AEtched/Opaque (after 10 runs)Clear/Intact (after 50 runs)
Pass/Fail FAIL (Out of Spec)PASS (Within

)

Analysis: Method A fails primarily on Carbon. The high Iodine content (45%) acts as a flame retardant, causing incomplete combustion (low C). The Fluorine attacks the quartz, altering the flow dynamics and baseline, leading to drift. Method B, using additives validated by a halogenated standard, ensures complete oxidation.

Visualizing the Combustion Logic

The following diagram illustrates the critical decision pathway for analyzing fluorinated/iodinated compounds.

CombustionLogicStartSample: C6H4FIN2O2CombustionFlash Combustion(1000°C + O2)Start->CombustionCheckFIs Fluorine Present?Combustion->CheckFNoAddNo Additive UsedCheckF->NoAddMethod AWithAddAdd WO3 / MgOCheckF->WithAddMethod BResultFailRESULT: F attacks Quartz (SiF4)Tube Etching -> DriftNoAdd->ResultFailCheckIIs Iodine Present?WithAdd->CheckIResultPassRESULT: F trapped as Metal-FluorideClean ChromatographyHighTempEnsure High Temp ZoneAvoid Cold SpotsCheckI->HighTempYes (>40% I)HighTemp->ResultPass

Figure 1: The "Halogen Trap" logic flow. Failure to use additives for Fluorine results in immediate data degradation due to quartz etching.

Detailed Protocol: The "Sandwich" Method

To achieve the precision of Method B, follow this specific weighing and packing protocol. This method ensures the aggressive reagents (F) are neutralized immediately upon combustion.

Required Materials
  • Tin Capsules: Standard light or heavy weight.

  • Additive: Tungsten (VI) Oxide (

    
    ) powder (High Purity).
    
  • Standard: 4-Fluorobenzoic Acid (for F check) or o-Iodobenzoic acid.

Step-by-Step Workflow
  • Tare the Balance: Place an empty tin capsule on the micro-balance.

  • Base Layer (

    
    ):  Add approximately 10–15 mg  of 
    
    
    into the bottom of the capsule.
    • Why? This acts as a "bed" to catch Fluorine immediately as the sample melts.

  • Sample Addition: Carefully weigh 1.5–2.0 mg of

    
     directly onto the 
    
    
    bed.
    • Critical: Do not exceed 2.0 mg. The high Iodine mass requires significant oxygen; overloading will cause soot formation.

  • Top Layer (

    
    ):  Add another 10–15 mg  of 
    
    
    on top of the sample.
    • Why? This creates a "sandwich," ensuring the sample is surrounded by the Fluorine scavenger.

  • Folding: Seal the capsule tightly, ensuring no air pockets (which introduce atmospheric Nitrogen).

  • Combustion: Run with an Oxygen injection time extended by 2–5 seconds compared to standard organics to ensure full oxidation of the Iodine.

WorkflowStep11. Tare CapsuleStep22. Add WO3 BaseStep1->Step2Step33. Weigh Sample(C6H4FIN2O2)Step2->Step3Step44. Add WO3 TopStep3->Step4Step55. Fold & SealStep4->Step5Step66. AnalyzeStep5->Step6

Figure 2: The "Sandwich" preparation technique to maximize Fluorine capture.

References

  • Royal Society of Chemistry. (2000). Elemental fluorine. Part 4. Use of elemental fluorine for the halogenation of aromatics. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). 2-Fluoro-4-iodoaniline Compound Summary. Retrieved from [Link]

  • Exeter Analytical. (n.d.). Analysis of Fluorine Containing Samples.[1][2][3][4][5] Technical Guide to CHN Analysis. (Verified General Reference for WO3 application).

Structural Elucidation & Comparative Analysis: 2-Fluoro-6-iodo-4-nitroaniline

[1]

Executive Summary

2-Fluoro-6-iodo-4-nitroaniline (CAS: 2091144-90-8) represents a specialized class of mixed-halogenated aromatic amines.[1][2][3][4] Unlike its symmetric homologs (e.g., 2,6-dichloro-4-nitroaniline), the structural asymmetry introduced by the disparate atomic radii and electronegativities of Fluorine (1.47 Å, EN 3.[1]98) and Iodine (1.98 Å, EN 2.[1][5]66) creates unique lattice packing potentials.[5]

This guide serves as a technical roadmap for researchers characterizing this compound. While direct crystallographic deposition (CIF) for this specific isomer is absent from public open-access repositories (CSD/COD) as of late 2024, its solid-state behavior can be rigorously predicted and validated against its established isostructural homologs.[1] This document outlines the comparative crystallographic data, synthesis-to-structure workflow, and specific X-ray diffraction protocols required to resolve its structure for drug development intermediates or non-linear optical (NLO) applications.[1]

Comparative Crystal Structure Data

To validate the structure of 2-Fluoro-6-iodo-4-nitroaniline, researchers must benchmark experimental results against the solved structures of its 2,6-dihalo-analogs.[1] The "Target Model" below represents the calculated lattice constraints based on Vegard’s Law approximations and isostructural trends in the P21/c space group common to this family.

Table 1: Structural Benchmarks & Target Prediction
ParameterStandard (Baseline) Heavy Analog Target (Predicted)
Compound 2,6-Dichloro-4-nitroaniline 2,6-Dibromo-4-nitroaniline 2-Fluoro-6-iodo-4-nitroaniline
Formula



Crystal System MonoclinicMonoclinicMonoclinic (High Probability)
Space Group

(Centrosymmetric)

(Centrosymmetric)

or

(if asymmetric packing dominates)
Unit Cell

(Å)
3.7233.85~3.75 - 3.90 (Short axis, stacking)
Unit Cell

(Å)
17.83318.20~17.90 - 18.10
Unit Cell

(Å)
11.83412.10~11.90 - 12.05

Angle
94.12°95.2°94° - 96°
Density (

)
1.722.35~2.15 - 2.25
Key Interaction N-H...O (Intermolecular)Br...O (Halogen Bond)I...O (Strong Halogen Bond)
Ref. [RSC J. Chem. Soc. A, 1970][Acta Cryst. C, 1998]Predicted Model
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Analyst Note: The presence of Iodine significantly increases the probability of Type II Halogen bonding (


), which may distort the planar sheet packing seen in the dichloro- analog.[1] If the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

interaction is strong enough, it may break centrosymmetry, making this a candidate for SHG (Second Harmonic Generation) microscopy.[1]

Experimental Protocol: Synthesis to Structure

To obtain publication-quality crystal data, a rigorous "Self-Validating" workflow is required.[1] The high electron density of Iodine requires specific adjustments to standard organic crystallography protocols.

Phase 1: Crystal Growth Strategy
  • Method: Slow Evaporation (Solution Growth).[5]

  • Solvent System:

    • Primary: Ethanol or Methanol (High solubility).[1][5]

    • Antisolvent: Water (Slow diffusion method).[1][5]

  • Protocol:

    • Dissolve 50 mg of 2-Fluoro-6-iodo-4-nitroaniline in 5 mL warm Ethanol (

      
      ).
      
    • Filter solution through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       PTFE syringe filter to remove nucleation sites.
      
    • Place in a narrow vial; cover with parafilm and poke 3 small holes.

    • Incubate at

      
       in a vibration-free zone.
      
    • Target Morphology: Long yellow/orange needles (characteristic of 4-nitroanilines).[1][5]

Phase 2: X-Ray Diffraction (XRD) Data Collection
  • Radiation Source: Molybdenum (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    )
    .[1]
    • Why? Copper (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) radiation will cause significant fluorescence with Iodine and absorption errors, degrading data quality (
      
      
      ).[1]
  • Temperature: 100 K (Cryostream).

    • Why? Reduces thermal vibration of the heavy Iodine atom, preventing "smearing" of electron density maps.[1][5]

  • Absorption Correction: Multi-scan or Gaussian integration is mandatory due to the high absorption coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) of Iodine.[1]
    
Phase 3: Structure Refinement (The "Check" Step)
  • Disorder Check: The Nitro group (

    
    ) often exhibits rotational disorder. Check for elongated thermal ellipsoids on Oxygen atoms.
    
  • Twinning: Needle crystals often grow as twins.[5] Check the diffraction spots for splitting.[1][5]

  • Validation Metric: Final

    
     factor should be 
    
    
    for a high-quality structure.

Visual Workflow: Structural Determination

The following diagram illustrates the critical decision pathways for characterizing this material, specifically addressing the "Heavy Atom" challenges.

GStartStart: Crude 2-Fluoro-6-iodo-4-nitroanilineSolubilitySolubility Test(Ethanol vs. Acetone)Start->SolubilityGrowthCrystal Growth(Slow Evaporation, 20°C)Solubility->GrowthCheck1Crystal Quality Check(Polarized Microscopy)Growth->Check1Check1->GrowthPolycrystalline/Twin (Retry)XRD_SetupXRD Data CollectionSource: Mo Kα (0.71 Å)Temp: 100 KCheck1->XRD_SetupSingle Crystal FoundProcessData Reduction& Absorption CorrectionXRD_Setup->ProcessSolveStructure Solution(Direct Methods/SHELXT)Process->SolveRefineRefinement(Anisotropic I/F atoms)Solve->RefineValidationValidation (CheckCIF)R-factor < 0.05?Refine->ValidationValidation->RefineFail (Model Error)PublishFinal CIF Output& CSD DepositionValidation->PublishPass

Caption: Decision tree for crystallographic characterization of heavy-atom substituted nitroanilines.

Mechanistic Insight: Why This Structure Matters

Understanding the crystal packing of 2-Fluoro-6-iodo-4-nitroaniline provides critical data for two fields:

  • Drug Development (Bioisosteres): The ortho-fluorine mimics metabolic blocking, while the ortho-iodine provides a handle for cross-coupling (Suzuki-Miyaura) or radio-labeling.[1] The crystal density allows for accurate solid-state stability modeling of API intermediates.[1][5]

  • Materials Science (Halogen Bonding):

    • Interaction Competition: The crystal lattice will be defined by a "tug-of-war" between Hydrogen Bonding (

      
      ) and Halogen Bonding (
      
      
      ).[1]
    • The "Sigma-Hole" Effect: The Iodine atom creates a positive electrostatic potential cap (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -hole) along the C-I axis, likely directing it toward the Nitro oxygen of a neighboring molecule.[1] This directional lock can enhance thermal stability compared to the fluoro-only analog.[1][5]
      

References

  • Compound Identification: 2-Fluoro-6-iodo-4-nitroaniline (CAS 2091144-90-8).[1][2][3][4][6][7] Available via BLD Pharm & Ambeed Catalogs.[5]

  • Comparative Structure (Cl Analog): Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A, 1970.[1][5]

  • Comparative Structure (Br Analog): 2,6-Dibromo-4-nitroaniline. Acta Crystallographica Section C, 1998.[1][5]

  • Synthesis Methodology: Preparation of 2-iodo-4-nitroaniline (General Iodination Protocol). PrepChem.

  • Crystallography Standard: SHELX - A short history of SHELX. George M. Sheldrick, Acta Cryst. (2008).[1][5] A64, 112-122.[1]

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-6-iodo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Structure-Activity" Safety Profile

Handling 2-Fluoro-6-iodo-4-nitroaniline requires a safety protocol that transcends generic laboratory standards.[1][2] As a halogenated nitroaniline, this compound possesses a dual-threat profile: the nitro-amine motif facilitates rapid transdermal absorption leading to methemoglobinemia, while the halogen substituents (Fluorine, Iodine) increase lipophilicity, enhancing skin permeability and potentially altering metabolic degradation pathways.

This guide moves beyond basic compliance, offering a risk-based operational framework designed to prevent "silent" exposures—incidents where skin absorption occurs without immediate chemical burns or sensory warning.

Physiological Risk Mechanism (The "Why")

To select the correct Personal Protective Equipment (PPE), one must understand the failure mode of the biological system.

  • The Threat: Methemoglobinemia.[3]

  • The Mechanism: Upon absorption (inhalation or dermal), aromatic nitro compounds can be metabolized to reactive intermediates (e.g., hydroxylamines). These oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot bind oxygen.
  • The Latency: Symptoms (cyanosis, fatigue, dizziness) may be delayed 1–4 hours after exposure. This "latency gap" makes immediate, high-integrity PPE critical, as you will not "feel" the exposure until systemic damage has begun.

Personal Protective Equipment (PPE) Matrix

The following specifications are derived from permeation data for analogous halogenated aromatic amines. Standard latex gloves are strictly prohibited.

Hand Protection Strategy
Hazard LevelRecommended Glove SystemRationale
Incidental Contact (Weighing <100mg)Double Nitrile (min. 5 mil outer / 4 mil inner)Nitrile offers fair splash protection against anilines but poor long-term permeation resistance. Double gloving provides a "sacrificial" outer layer.
High Risk (Solutions, Scale-up >1g)Silver Shield® (Laminate) under Nitrile Laminate films provide >4-hour breakthrough time for aromatics/halogens. The outer nitrile glove provides grip and mechanical protection for the slippery laminate.
Solvent Handling (DCM/Chloroform vectors)Viton® or PVA If the compound is dissolved in halogenated solvents (DCM), nitrile degrades rapidly. Use Viton or Polyvinyl Alcohol (PVA) gloves.

Operational Rule: Change outer gloves immediately upon any visible splash. Do not wait for evaporation.

Respiratory & Body Defense[2][4][5][6]
  • Primary Barrier (Engineering): All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (PPE):

    • Respirator: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge captures volatile iodine/aniline vapors; the P100 captures dust.

    • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs nitroanilines, holding the toxin against the skin and facilitating absorption through sweat.

Operational Workflow: "Zero-Contact" Protocol

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: PPE Barrier cluster_Action Level 3: Procedural Integrity Start Start: 2-Fluoro-6-iodo-4-nitroaniline Hood Chemical Fume Hood (Sash at 18 inches) Start->Hood Gloves Glove Strategy: Laminate Liner + Nitrile Outer Hood->Gloves Mandatory Balance Static-Free Weighing (Inside Hood) Solubilization Solvent Addition (Avoid DCM if possible) Balance->Solubilization Gloves->Balance Body Tyvek Sleeves + Closed-Toe Shoes Waste Disposal: Segregated Halogenated Waste Solubilization->Waste Post-Experiment Check Splash? Solubilization->Check Check->Gloves Yes: Replace Immediately

Figure 1: Layered defense strategy emphasizing the redundancy between engineering controls and PPE.

Step-by-Step Handling Procedure
  • Preparation:

    • Place a disposable absorbent pad (benchkote) in the fume hood. This captures micro-spills and simplifies cleanup.

    • Pre-check glove integrity by inflating them with air to check for pinholes.

  • Weighing (The Critical Step):

    • Static electricity can cause fine nitroaniline dust to "jump." Use an anti-static gun or staticmaster brush if available.

    • Technique: Never weigh directly onto the balance pan. Use a tared vial. Cap the vial inside the hood before moving it.

  • Solubilization:

    • Caution: If dissolving in Acetone or DMSO, remember that these solvents act as "vehicles," carrying the toxic compound through glove material and skin faster than the solid alone.

    • Action: Double-glove is mandatory during this step.[3]

  • Decontamination:

    • Wipe down all tools (spatulas, balance) with a paper towel dampened with methanol, then water.

    • Dispose of the paper towel as hazardous solid waste , not regular trash.

Waste Disposal & Emergency Response

Waste Streams

Because this molecule contains Fluorine and Iodine, it cannot be incinerated in standard non-halogenated waste streams (risk of HF and HI gas formation).

  • Liquid Waste: Segregate into "Halogenated Organic Waste" carboys.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste" (often a double-bagged, sealed drum).

  • Labeling: Clearly mark tags with "Toxic," "Halogenated," and specifically "Potential Methemoglobinemia Hazard."

Spill Cleanup
  • Evacuate the immediate area if the spill is outside the hood (>500 mg).

  • Don PPE: Full face respirator (if outside hood), double gloves, Tyvek suit.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) or use a dedicated spill kit absorbent.

  • Clean: Wash the area with soap and water three times. The yellow color of nitroanilines serves as a good visual indicator of cleaning efficacy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123098, 4-Nitroaniline (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Toxic Metals and Organics - Aniline and Nitroaniline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.